3BDO
Description
inhibits vascular endothelial cell apoptosis and senescence; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZIVKEZRHGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3BDO: A Novel Activator of the mTOR Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) is a novel small molecule that has been identified as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] mTOR is a highly conserved serine/threonine kinase that serves as a central regulator of fundamental cellular processes including cell growth, proliferation, metabolism, and survival.[1] The mTOR protein is a core component of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and cellular functions.[1] Dysregulation of the mTOR pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] While mTOR inhibitors are well-established therapeutic agents, the availability of specific mTOR activators like this compound provides a valuable research tool and a potential therapeutic avenue for conditions characterized by hypoactive mTOR signaling.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound activates the mTOR pathway by targeting the FK506-binding protein 1A (FKBP1A), which is the direct target of the well-known mTOR inhibitor rapamycin.[1][2][3] It is proposed that this compound occupies the rapamycin-binding site on FKBP1A, thereby preventing the formation of the inhibitory FKBP1A-rapamycin complex.[1] This action antagonizes the inhibitory effect of rapamycin and leads to the activation of mTORC1 signaling.[1]
The activation of mTORC1 by this compound leads to the phosphorylation of its key downstream targets, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1][4] The phosphorylation of these substrates is a hallmark of mTORC1 activation and results in the promotion of protein synthesis and cell growth.[1]
Interestingly, in some cellular contexts, such as mast cells, this compound has been shown to increase mTORC1 signaling while concurrently decreasing the activation of mTORC2-Akt signaling.[1] Furthermore, this compound has been found to inhibit autophagy, a cellular degradation process, in human umbilical vein endothelial cells (HUVECs) and neuronal cells.[2][3][5] This inhibition of autophagy is linked to the downregulation of the long non-coding RNA FLJ11812 and the subsequent decrease in the protein levels of ATG13, a key autophagy-related protein.[3][5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Concentration | Duration of Treatment | Downstream Effect | Reference |
| HUVECs | 60 µM - 120 µM | 12 hours | Increased phosphorylation of p70S6K and 4EBP1 | [1] |
| HUVECs | 60 µM | Not Specified | Reverses the decrease in phosphorylation of Ser residues induced by 10 µM rapamycin | [4] |
| PC12 neuronal cells | Not Specified | Not Specified | Increased phosphorylation of RPS6KB1 | [2] |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| apoE-/- mice | Not Specified | Decreased serum levels of IL-6 and IL-8; stabilized atherosclerotic lesions | [4] |
| App and Psen1 transgenic mice | Not Specified | Reduced number of autophagosomes and improved neuronal function | [2] |
Experimental Protocols
Western Blotting for mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.[6]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) in appropriate culture dishes and grow to 70-80% confluency.
-
For experiments involving inhibition, cells are typically serum-starved for a period (e.g., 12 hours) before treatment.[1]
-
Treat cells with the desired concentrations of this compound (e.g., 60 µM or 120 µM) or vehicle control for the specified duration (e.g., 12 hours).[1] In co-treatment experiments, cells may be pre-treated with an inhibitor before the addition of this compound.[1]
2. Cell Lysis:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
3. Protein Quantification:
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]
-
After electrophoresis, transfer the proteins to a PVDF membrane.[6]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4EBP1 overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and a chemiluminescence imaging system.[6]
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.[6]
Immunofluorescence Staining
This protocol allows for the visualization of the subcellular localization and expression levels of proteins modulated by this compound.[7]
1. Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate to achieve 60-70% confluency at the time of staining.[7]
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.[7]
2. Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.[7]
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour at room temperature.[7]
-
Dilute primary antibodies (e.g., anti-p-p70S6K) in blocking buffer and incubate with the cells overnight at 4°C.[7]
-
Wash the cells three times with PBS for 5 minutes each.[7]
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.[7]
4. Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[7]
-
Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.[7]
-
Wash the cells twice with PBS.[7]
-
Mount the coverslips onto glass slides using an antifade mounting medium.[7]
5. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of puncta per cell using appropriate image analysis software.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-mediated mTORC1 activation.
Caption: Experimental workflow for Western Blot analysis of mTOR pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of 3BDO in Autophagy Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a dual role in cancer by acting as a tumor suppressor in early stages and promoting survival in established tumors.[1] The modulation of autophagy is therefore a promising therapeutic strategy. 3-benzyl-5-((2-nitrophenoxy) methyl) dihydrofuran-2(3H)-one (this compound) is a novel small molecule identified as an activator of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on various cell lines, and detailed experimental protocols for studying its role in autophagy inhibition.
Introduction to this compound and its Mechanism of Action
This compound, or 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one, is a potent activator of the mTOR signaling pathway and an effective inhibitor of autophagy.[2] Its primary mechanism of action involves targeting the FK506-binding protein 1A (FKBP1A).[3] By binding to FKBP1A, this compound prevents the formation of the FKBP1A-rapamycin complex, which would normally inhibit mTOR Complex 1 (mTORC1).[3] This leads to the activation of mTORC1 signaling, which in turn phosphorylates and inhibits key components of the autophagy initiation machinery, including the ULK1 complex, thereby suppressing autophagosome formation.[1][3]
Recent studies have highlighted the anti-cancer properties of this compound, particularly in glioblastoma, where it has been shown to inhibit cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell-like properties.[1][4] Furthermore, this compound has been observed to downregulate the expression of survivin, an inhibitor of apoptosis protein that is also implicated in promoting cell proliferation and EMT.[1][4]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key markers of mTOR activation and autophagy inhibition in various cell lines.
Table 1: Effect of this compound on mTOR Pathway Phosphorylation in HUVECs [2]
| Treatment | Concentration | p-mTOR/mTOR (Fold Change vs. Control) | p-p70S6K/p70S6K (Fold Change vs. Control) | p-4EBP1/4EBP1 (Fold Change vs. Control) |
| Control (oxLDL) | - | 1.0 | 1.0 | 1.0 |
| This compound | 60 µM | ~1.8 | ~2.0 | ~1.7 |
| This compound | 120 µM | ~2.1 | ~2.5 | ~2.0 |
| Data are derived from densitometry analysis of Western blots and represent the reversal of oxLDL-induced inhibition of phosphorylation. |
Table 2: Effect of this compound on Autophagy Markers in HUVECs [2]
| Treatment | Concentration | ATG13 Protein Level (Fold Change vs. Control) | LC3-II Protein Level (Fold Change vs. Control) | p62 Protein Level (Fold Change vs. Control) |
| Control (oxLDL) | - | 1.0 | 1.0 | 1.0 |
| This compound | 60 µM | ~0.6 | ~0.7 | ~1.5 |
| This compound | 120 µM | ~0.4 | ~0.5 | ~1.8 |
| Data are derived from densitometry analysis of Western blots and represent the modulation of oxLDL-induced changes in autophagy markers. |
Table 3: Effect of this compound on the Viability of Glioblastoma Cell Lines (U87 and U251) [1]
| Cell Line | This compound Concentration | Inhibition of Cell Viability (%) |
| U87 | 20 µM | ~25% |
| U87 | 40 µM | ~50% |
| U87 | 80 µM | ~75% |
| U251 | 20 µM | ~20% |
| U251 | 40 µM | ~45% |
| U251 | 80 µM | ~70% |
| Cell viability was measured by CCK-8 assay after 24 hours of treatment. |
Table 4: Effect of this compound on Survivin and EMT Marker Expression in U87 Glioblastoma Cells [1]
| Treatment | Survivin Expression (Fold Change vs. Control) | N-cadherin Expression (Fold Change vs. Control) | Vimentin Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (40 µM) | ~0.4 | ~0.5 | ~0.6 |
| Expression levels were determined by Western blotting after 24 hours of treatment. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Autophagy Inhibition
Experimental Workflow for Western Blot Analysis of Autophagy Markers
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)[1]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Autophagy Markers[1][2]
Objective: To analyze the protein expression of autophagy markers (e.g., LC3, p62) and other proteins of interest.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.[1]
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Quantify band intensities and normalize to a loading control like GAPDH.[1]
Cell Migration and Invasion Assay (Transwell Assay)[1]
Objective: To assess the effect of this compound on cell migration and invasion.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Serum-free medium
-
Complete medium
-
This compound
-
Methanol
-
Crystal violet stain
Procedure:
-
Seed cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.[1]
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the cells on the lower surface of the membrane with methanol.[1]
-
Stain the cells with crystal violet.[1]
-
Count the number of migrated/invaded cells in several random fields under a microscope.[1]
Sphere Formation Assay[1]
Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Glioblastoma stem cells (GSCs)
-
Sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Dissociate GSCs into a single-cell suspension.[1]
-
Seed the cells in ultra-low attachment plates at a low density (e.g., 1000 cells/mL) in sphere-forming medium.[1]
-
Add different concentrations of this compound to the wells.[1]
-
Incubate for 7-10 days to allow sphere formation.[1]
-
Count the number of spheres (typically >50 µm in diameter) per well.[1]
Conclusion
This compound represents a valuable research tool for studying the intricate role of autophagy in various physiological and pathological processes, particularly in cancer. Its well-defined mechanism of action as an mTOR activator and autophagy inhibitor, coupled with its demonstrated anti-cancer effects, makes it a promising candidate for further investigation and potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted effects of this compound and its potential applications in drug discovery.
References
3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one research applications
An In-depth Technical Guide on the Research Applications of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one, commonly referred to as 3BDO, is a synthetic small molecule belonging to the γ-butyrolactone class of compounds.[1] Its chemical formula is C₁₈H₁₇NO₅, and it has a molecular weight of 327.33 g/mol .[2][3] The molecule has garnered significant interest in the scientific community due to its role as a modulator of fundamental cellular processes, particularly as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and an inhibitor of autophagy.[2][4] These activities give this compound a wide range of potential therapeutic applications, which have been explored in preclinical models of neurodegenerative diseases, allergic reactions, cancer, and in the context of stem cell differentiation.[2][4]
Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to modulate the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival.[4]
mTOR Pathway Activation
This compound functions as an activator of mTOR, specifically mTOR complex 1 (mTORC1).[4] It is understood to target the FK506-binding protein 1A (FKBP1A), which leads to the activation of mTOR.[4] This activation results in the phosphorylation of downstream mTORC1 substrates, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.[4]
Autophagy Inhibition
As a direct consequence of mTORC1 activation, this compound acts as an inhibitor of autophagy, the cellular process responsible for the degradation and recycling of cellular components.[4] Activated mTORC1 phosphorylates and inhibits the ULK1 complex, which is a key initiator of the autophagy cascade.[4] Additionally, this compound has been observed to decrease the levels of the long noncoding RNA (lncRNA) FLJ11812, which is involved in the regulation of autophagy-related 13 (ATG13).[4]
// Nodes "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "FKBP1A" [fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p70S6K" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4E-BP1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protein Synthesis" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "ULK1 Complex" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Autophagy" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges "this compound" -> "FKBP1A" [label=" targets", fontsize=8, fontcolor="#5F6368"]; "FKBP1A" -> "mTORC1" [label=" activates", fontsize=8, fontcolor="#5F6368"]; "mTORC1" -> "p70S6K" [label=" phosphorylates", fontsize=8, fontcolor="#5F6368"]; "mTORC1" -> "4E-BP1" [label=" phosphorylates", fontsize=8, fontcolor="#5F6368"]; "p70S6K" -> "Protein Synthesis" [label=" promotes", fontsize=8, fontcolor="#5F6368"]; "4E-BP1" -> "Protein Synthesis" [label=" promotes", fontsize=8, fontcolor="#5F6368"]; "mTORC1" -> "ULK1 Complex" [label=" inhibits", fontsize=8, fontcolor="#5F6368", dir=tee]; "ULK1 Complex" -> "Autophagy" [label=" initiates", fontsize=8, fontcolor="#5F6368"]; } caption: "Mechanism of this compound in mTORC1 activation and autophagy inhibition."
Research Applications and Quantitative Data
This compound has demonstrated significant biological effects in a variety of research areas.
Allergic Reactions
In the context of allergic diseases, this compound has been shown to suppress FcεRI-mediated mast cell degranulation.[5] This is a critical process in the immediate hypersensitivity response.
-
Key Findings: Administration of this compound decreased the release of β-hexosaminidase, interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α) in murine bone marrow-derived mast cells (BMMCs) following FcεRI cross-linking.[5]
-
Mechanism: This effect was associated with an increase in mTORC1 signaling but a decrease in the activation of Erk1/2, Jnk, and mTORC2-Akt.[5]
| Parameter | Cell Type | Treatment | Result |
| β-hexosaminidase release | BMMCs | This compound | Decreased |
| IL-6 release | BMMCs | This compound | Decreased |
| TNF-α release | BMMCs | This compound | Decreased |
Cancer Research
This compound has shown promise in oncology research, particularly in the context of glioblastoma.
-
Key Findings: this compound can inhibit the proliferation of human glioblastoma cell lines, such as U87 and U251, in a dose-dependent manner.[4] It also inhibits the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[4]
-
Mechanism: The anti-proliferative effect is linked to the downregulation of survivin, an inhibitor of apoptosis protein.[4] The inhibition of EMT is achieved by inhibiting the expression of markers like N-cadherin, vimentin, and snail.[4]
| Cell Line | Effect | Mechanism |
| U87, U251 | Inhibition of proliferation | Downregulation of survivin |
| Glioblastoma cells | Inhibition of EMT | Inhibition of N-cadherin, vimentin, snail expression |
Neurodegenerative Diseases
Stem Cell Differentiation
This compound has been shown to induce the differentiation of human embryonic stem cells (hESCs).[2] This is evidenced by morphological changes and alterations in the expression of key pluripotency markers.[2]
// Nodes BMMCs [label="Bone Marrow-Derived Mast Cells (BMMCs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sensitization [label="Sensitize with IgE", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinking [label="FcεRI Cross-linking (Antigen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Mediator Release\n(β-hexosaminidase, IL-6, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Decreased Mediator Release", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges BMMCs -> Sensitization; Sensitization -> Treatment; Treatment -> Crosslinking; Crosslinking -> Analysis; Analysis -> Result; } caption: "Workflow for studying this compound's effect on mast cell degranulation."
Experimental Protocols
Western Blotting
This protocol is used to detect changes in protein expression and phosphorylation states, for instance, in the mTOR pathway.
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, total mTOR, p70S6K, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation.
-
Cell Culture: Culture murine bone marrow-derived mast cells (BMMCs) in appropriate media.
-
Sensitization: Sensitize the BMMCs with anti-DNP IgE overnight.
-
Treatment: Wash the cells and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with DNP-HSA (antigen) for 30 minutes to induce degranulation.
-
Sample Collection: Centrifuge the cells and collect the supernatant.
-
Enzyme Assay: Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Measurement: Stop the reaction and measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the amount of β-hexosaminidase released.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Synthesis
// Nodes Start [label="γ-Butyrolactone Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Introduction of Benzyl (B1604629) Group at C3\n(e.g., Enolate Alkylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Benzyl-dihydrofuran-2(3H)-one Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Functionalization at C5\n(e.g., Hydroxymethylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="5-(hydroxymethyl) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Etherification with 2-Nitrophenol\n(e.g., Mitsunobu Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; Product -> Purification; Purification -> Final; } caption: "A plausible synthetic pathway for this compound."
Conclusion
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (this compound) is a valuable research tool with diverse biological activities centered around the modulation of the mTOR signaling pathway and autophagy.[2] Its demonstrated efficacy in preclinical models of allergic disease, cancer, and its effects on stem cells warrant further investigation to explore its full therapeutic potential.[2][4][5] This guide provides a comprehensive overview to support ongoing and future research endeavors with this promising compound.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one | C18H17NO5 | CID 16216349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one suppresses FcεRI-mediated mast cell degranulation via the inhibition of mTORC2-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, necessitating the exploration of novel therapeutic agents. This technical guide delves into the preclinical evidence supporting the therapeutic potential of 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), a small molecule initially identified as an mTOR activator and autophagy inhibitor. This document provides a comprehensive overview of this compound's mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, detailing experimental protocols, and visualizing the implicated signaling pathways. The evidence presented herein positions this compound as a promising candidate for further investigation in the context of glioblastoma therapy.
Introduction
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[1] A subpopulation of glioblastoma stem cells (GSCs) is thought to drive tumor initiation, maintenance, and recurrence.[2] Two key cellular processes implicated in glioblastoma aggressiveness are the epithelial-to-mesenchymal transition (EMT), which enhances cellular migration and invasion, and the maintenance of cancer stem cell-like properties ("stemness").[2][3]
This compound is a butyrolactone derivative that has been shown to modulate fundamental cellular processes.[3] While initially characterized as an activator of the mammalian target of rapamycin (B549165) (mTOR) and a consequential inhibitor of autophagy, recent research has unveiled a more specific mechanism of action in the context of glioblastoma.[2][3] This guide will focus on the compelling evidence that this compound exerts its anti-glioblastoma effects primarily through the downregulation of survivin, a key protein in cancer cell survival, proliferation, and resistance.[2]
Mechanism of Action: Targeting the Survivin Axis
The anti-tumor activity of this compound in glioblastoma converges on the suppression of survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[2] Survivin is overexpressed in most human tumors, including glioblastoma, and its expression is associated with a poor prognosis.[2] this compound has been demonstrated to downregulate survivin expression in both established glioblastoma cell lines (U87 and U251) and in patient-derived glioma stem cells (GSCs).[2]
The suppression of survivin by this compound leads to two critical downstream effects that counteract the malignant phenotype of glioblastoma:
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound treatment leads to a decrease in the expression of key EMT markers, including N-cadherin, vimentin, and snail.[2] This reversal of the mesenchymal phenotype is associated with a reduction in the migratory and invasive capabilities of glioblastoma cells.[2]
-
Suppression of Glioblastoma Stem Cell (GSC) Properties: this compound effectively reduces the "stemness" of GSCs. This is evidenced by a decrease in sphere formation and the downregulation of critical stemness markers such as sox2, nestin, and CD133.[2]
Crucially, the overexpression of survivin in glioblastoma cells has been shown to counteract the therapeutic effects of this compound, confirming that survivin is a key molecular target of this compound in glioblastoma.[2]
While this compound is known as an mTOR activator, the precise molecular steps linking mTOR activation or autophagy inhibition to survivin downregulation in glioblastoma require further elucidation.[2] However, studies in other cancers have shown that mTOR signaling can regulate survivin expression, suggesting a potential mechanistic link.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in glioblastoma.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Parameter | Cell Line | This compound Concentration | Observation | Citation |
| Cell Proliferation | U87, U251 | Dose-dependent | Inhibition of cell growth after 24 hours. | [2] |
| Colony Formation | U87, U251 | Dose-dependent | Suppression of colony formation ability. | [2] |
| Cell Migration | U87, U251 | Dose-dependent | Reduced rates of cell migration in transwell assays. | [2] |
| Cell Invasion | U87, U251 | Dose-dependent | Lower rates of cell invasion in transwell assays. | [2] |
| EMT Marker Expression | U87, U251 | 50 µM, 100 µM | Dose-dependent decrease in N-cadherin, vimentin, and snail expression after 24 hours. | [2] |
| Survivin Expression | U87, U251 | Dose-dependent | Reduced survivin protein levels. | [2] |
Table 2: In Vitro Efficacy of this compound in Glioblastoma Stem Cells (GSCs)
| Parameter | This compound Concentration | Observation | Citation |
| Sphere Formation | Dose-dependent | Decreased number of GSC spheres after 72 hours. | [2][4] |
| Stemness Marker Expression | Dose-dependent | Downregulation of sox2, nestin, and CD133 protein levels after 24 hours. | [2][4] |
| Survivin Expression | Dose-dependent | Decreased survivin protein levels. | [2][4] |
Table 3: In Vivo Efficacy of this compound in a U87 Xenograft Mouse Model
| Parameter | Treatment | Observation | Citation |
| Tumor Growth | 80 mg/kg/day for 25 days | Significantly lower tumor weight and volume compared to the untreated group. | [2][5] |
| Body Weight | 80 mg/kg/day for 25 days | No significant effect on the bodyweight of the mice. | [2][5] |
| Protein Expression in Tumors | 80 mg/kg/day for 25 days | Suppressed expression of survivin, snail, N-cadherin, vimentin, nestin, sox2, and CD133. | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87 and U251, and patient-derived glioma stem cells (GSCs).
-
Culture Conditions:
-
U87 and U251 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
GSCs were cultured in a sphere-forming medium.
-
All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Proliferation and Viability Assays
-
CCK-8 Assay:
-
Cells were seeded in 96-well plates.
-
After adherence, cells were treated with varying concentrations of this compound for 24 hours.
-
Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
-
Colony Formation Assay:
-
A low density of cells was seeded in 6-well plates.
-
Cells were treated with different concentrations of this compound.
-
The medium was replaced every 3 days.
-
After a designated period (e.g., 2 weeks), colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies was counted.
-
Migration and Invasion Assays
-
Transwell Assay:
-
For the migration assay, cells were seeded in the upper chamber of a Transwell insert.
-
For the invasion assay, the Transwell insert was pre-coated with Matrigel.
-
The lower chamber contained a medium with a chemoattractant.
-
This compound was added to the media in the upper chamber.
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
Cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.
-
Western Blot Analysis
-
Treated cells or tumor tissues were lysed to extract total protein.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against survivin, N-cadherin, vimentin, snail, sox2, nestin, CD133, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an ECL detection system.
Immunofluorescence Staining
-
Cells were seeded on coverslips and treated with this compound.
-
Cells were fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against a protein of interest (e.g., sox2) was performed.
-
After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with DAPI.
-
Images were captured using a fluorescence microscope.
U87 Xenograft Mouse Model
-
Female BALB/c nude mice (6-8 weeks old) were used.
-
U87 cells were subcutaneously injected into the flanks of the mice.
-
When tumors reached a certain volume, mice were randomized into control and treatment groups.
-
The treatment group received daily intraperitoneal injections of this compound (80 mg/kg).
-
Tumor volume and body weight were measured regularly (e.g., every 5 days).
-
At the end of the experiment (e.g., 25 days), mice were sacrificed, and tumors were excised for weight measurement and western blot analysis.
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the key concepts.
Caption: Proposed mechanism of this compound in glioblastoma.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound holds significant therapeutic potential for the treatment of glioblastoma. Its ability to inhibit cell proliferation, migration, and invasion, coupled with its targeted suppression of the survivin-mediated EMT and stemness pathways, addresses key drivers of glioblastoma malignancy. The in vivo efficacy and favorable safety profile observed in the U87 xenograft model further underscore its promise.
Future research should focus on several key areas:
-
Elucidating the Upstream Mechanism: A more detailed investigation into how this compound, as an mTOR activator and autophagy inhibitor, leads to the downregulation of survivin is warranted.
-
Orthotopic In Vivo Models: While the subcutaneous xenograft model provides valuable initial data, testing this compound in orthotopic brain tumor models is a critical next step to assess its efficacy in the context of the brain microenvironment and the blood-brain barrier.
-
Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, could lead to more effective therapeutic strategies.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are necessary to optimize dosing and delivery strategies for potential clinical translation.
References
- 1. Cell Counting Kit (CCK)-8 Assay [bio-protocol.org]
- 2. Regulation of survivin expression by IGF-1/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-transcriptional regulation of BIRC5/survivin expression and induction of apoptosis in breast cancer cells by tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Role of 3BDO in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), a novel activator of the mammalian target of rapamycin (B549165) (mTOR) and an inhibitor of autophagy in the context of cardiovascular research. This document details the molecular mechanism of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
This compound has been identified as a significant chemical tool in cardiovascular research, particularly for its role in modulating autophagy in vascular endothelial cells.[1] Autophagy is a cellular process of degradation and recycling of cellular components, and its dysregulation is implicated in various cardiovascular diseases. This compound acts as a novel activator of mTOR, a central regulator of cell growth, proliferation, and autophagy.[2] Its ability to inhibit autophagy in human umbilical vein endothelial cells (HUVECs) makes it a valuable compound for studying the molecular pathways governing vascular health and disease.[1][3]
Mechanism of Action: The mTOR-Autophagy Signaling Axis
This compound activates the mTOR signaling pathway by targeting FKBP1A (FK506-binding protein 1A, 12 kDa).[1][2] By binding to FKBP1A, this compound is thought to occupy the same binding site as rapamycin, thereby antagonizing its inhibitory effect on mTOR.[2] The activation of mTOR by this compound initiates a downstream signaling cascade that ultimately leads to the inhibition of autophagy.[1][4]
The key steps in this pathway are:
-
mTOR Activation: this compound targets FKBP1A, leading to the activation of the mTOR complex 1 (mTORC1).[1][2]
-
TIA1 Phosphorylation: Activated mTORC1 increases the phosphorylation of TIA1 (T-cell-restricted intracellular antigen-1), an RNA-binding protein.[1][3]
-
lncRNA FLJ11812 Downregulation: Phosphorylated TIA1 is responsible for the processing and subsequent decrease in the levels of a long non-coding RNA (lncRNA) called FLJ11812.[1][3]
-
MIR4459-ATG13 Regulation: FLJ11812 normally acts as a competing endogenous RNA (ceRNA) by binding to MIR4459. The reduction in FLJ11812 levels frees up MIR4459 to target the mRNA of ATG13 (autophagy-related 13).[1][3]
-
Autophagy Inhibition: The targeting of ATG13 by MIR4459 leads to a decrease in the ATG13 protein level.[1][3] ATG13 is a crucial component of the ULK1 complex, which is essential for the initiation of autophagy.[5][6][7] The reduction in ATG13 levels disrupts the formation of this complex, thereby inhibiting autophagy.[1][8]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key molecular markers in cardiovascular research models, primarily focusing on Human Umbilical Vein Endothelial Cells (HUVECs).
| Parameter | Treatment Conditions | Fold Change vs. Control | Reference |
| p-mTOR (Ser2448)/mTOR Ratio | HUVECs treated with 60 µM this compound for 6h | Increased | [2] |
| p-p70S6K/p70S6K Ratio | HUVECs pre-treated with 60 µM this compound, then rapamycin | Increased | [2] |
| LC3-II Levels | oxLDL-treated HUVECs + this compound | Decreased | [8] |
| p62 Levels | oxLDL-treated HUVECs + this compound | Increased | [8] |
| ATG13 Protein Levels | oxLDL-treated HUVECs + this compound | Decreased | [8] |
| MAP1LC3B Puncta | Rapamycin-treated HUVECs + 60 µM this compound | Decreased | [2] |
Table 1: Effect of this compound on mTOR Signaling and Autophagy Markers in HUVECs
| Parameter | Treatment Conditions | Outcome | Reference |
| Seizure Score | PTZ-kindled epileptic mice + this compound | Significantly Reduced | [4] |
| Cognitive Function | PTZ-kindled epileptic mice + this compound (Morris Water Maze) | Significantly Improved | [4] |
| Hippocampal Neurons | PTZ-kindled epileptic mice + this compound | Significantly Increased | [4] |
| Atherosclerotic Plaque | apoE-/- mice on a high-fat diet + this compound | Protection against endothelium injury | [4] |
Table 2: In Vivo Effects of this compound in Disease Models
Experimental Protocols
Western Blot Analysis for mTOR Pathway and Autophagy Markers
This protocol is used to quantify the protein expression and phosphorylation status of key components of the mTOR pathway and autophagy in HUVECs following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound (3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-LC3, anti-p62, anti-ATG13, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to the desired confluency. Treat the cells with this compound at the desired concentration and for the specified duration. Include appropriate controls (e.g., vehicle-treated).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Immunofluorescence Assay for MAP1LC3B Puncta
This protocol is used to visualize and quantify the formation of autophagosomes by detecting the localization of MAP1LC3B (LC3) into punctate structures within the cell.
Materials:
-
HUVECs cultured on coverslips
-
This compound
-
Rapamycin (or other autophagy inducer)
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-MAP1LC3B)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HUVECs on coverslips and treat with this compound and/or an autophagy inducer like rapamycin.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block the cells with blocking buffer.
-
Incubate the cells with the primary anti-MAP1LC3B antibody.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis: Quantify the number of MAP1LC3B puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
Visualizations: Signaling Pathways and Workflows
Caption: this compound Signaling Pathway in Autophagy Regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction Between 3BDO and FKBP1A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) and the FK506-Binding Protein 1A (FKBP1A). This document details the binding characteristics, relevant signaling pathways, and the experimental protocols used to study this interaction, serving as a critical resource for researchers in pharmacology and drug development.
Introduction to FKBP1A and this compound
FKBP1A, also known as FKBP12, is a 12 kDa peptidyl-prolyl isomerase that is a member of the immunophilin family.[1][2] It is involved in a wide variety of cellular processes, including protein folding, immunoregulation, and the modulation of various signaling pathways.[1][2][3] FKBP1A is a well-established target for immunosuppressive drugs such as FK506 (tacrolimus) and rapamycin (B549165).[1][3] Upon binding to FKBP1A, these drugs create a composite surface that can interact with and inhibit key signaling proteins like calcineurin or the mechanistic target of rapamycin (mTOR).[1][3]
This compound is a butyrolactone derivative identified as a ligand for FKBP1A.[1] It is noted for its capacity to modulate the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and autophagy.[1] A thorough understanding of the this compound-FKBP1A interaction is vital for developing novel therapeutics aimed at mTOR-related diseases.[1]
Quantitative Analysis of Ligand-FKBP1A Binding
Specific quantitative binding data for the interaction between this compound and FKBP1A is not widely available in the public literature.[1] A precise dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) for this compound has not yet been publicly documented.[1] However, its demonstrated biological activity via the mTOR pathway implies a significant interaction with FKBP1A.[1]
To provide a benchmark for the expected affinity of high-affinity FKBP1A ligands, the binding affinities of well-characterized ligands like FK506 and rapamycin are presented below.[1]
| Ligand | Binding Affinity (Ki) | Technique |
| FK506 | 0.2 nM | Not Specified |
| Rapamycin | 0.6 nM | Not Specified |
| Table 1: Binding affinities of known high-affinity ligands to FKBP1A. This data serves as a reference for the expected potency of FKBP1A binders.[1] |
Signaling Pathways Modulated by the FKBP1A-Ligand Complex
FKBP1A's primary function in signaling is often as an adaptor protein, where its complex with a ligand (like rapamycin or potentially this compound) gains the function of inhibiting a larger target protein. The most prominent of these is the mTOR pathway.
The FKBP1A-rapamycin complex binds to the FKBP-rapamycin binding (FRB) domain of mTOR, restricting substrate access and inhibiting the mTORC1 complex, which subsequently affects cell growth and proliferation.[4] It is hypothesized that this compound functions through a similar gain-of-function mechanism.
Beyond mTOR, FKBP1A is also known to interact with and regulate other crucial signaling molecules, including:
-
Calcineurin : The FKBP1A-FK506 complex inhibits calcineurin, a key step in T-cell activation.[3]
-
Ryanodine Receptors (RyRs) : FKBP1A stabilizes RyRs, which regulate calcium release from the sarcoplasmic reticulum, crucial for cardiac function.[3]
-
Transforming Growth Factor-β (TGF-β) Receptors : FKBP1A interacts with the TGF-β type I receptor, modulating its signaling.[2][3]
Caption: Hypothetical mTOR signaling inhibition by the this compound-FKBP1A complex.
Experimental Protocols for Studying the this compound-FKBP1A Interaction
Several biophysical and cell-based techniques can be employed to characterize the binding of this compound to FKBP1A and confirm their interaction within a cellular context.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (FKBP1A) immobilized on a sensor surface.[1][5][6] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[1]
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Detailed SPR Protocol:
-
Ligand and Analyte Preparation : Express and purify recombinant human FKBP1A.[5] Ensure high purity and stability. Dissolve this compound in a running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.5) at various concentrations.[7]
-
Ligand Immobilization : Select a suitable sensor chip (e.g., CM5).[5] Activate the carboxymethylated dextran (B179266) surface using standard amine coupling chemistry.[6] Inject the purified FKBP1A solution over the activated surface to achieve the desired immobilization level. Deactivate remaining active groups.[5]
-
Analyte Binding : Inject a series of this compound concentrations in ascending order over the immobilized FKBP1A surface at a constant flow rate (e.g., 30 μL/min).[5] Record the binding response (association phase) followed by an injection of running buffer to monitor the dissociation phase.[5]
-
Regeneration : If necessary, inject a mild regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove all bound this compound without denaturing the immobilized FKBP1A.
-
Data Analysis : Subtract the response from a reference flow cell (without FKBP1A or with an irrelevant protein) from the active flow cell. Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that this compound facilitates an interaction between FKBP1A and a target protein (e.g., mTOR) within a cell lysate. This method confirms protein-protein interactions in a near-native state.[8][9]
Caption: Workflow for a Co-Immunoprecipitation experiment to detect complex formation.
Detailed Co-IP Protocol:
-
Sample Preparation : Culture cells and treat one group with a working concentration of this compound and another with a vehicle control for a specified time.
-
Cell Lysis : Harvest and wash cells with cold PBS.[8] Lyse the cells using a cold, non-denaturing IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween20 with protease inhibitors).[10] Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Pre-clearing : To reduce non-specific binding, incubate the cell lysate with control IgG and Protein A/G agarose (B213101) beads for 1 hour at 4°C.[10] Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.[10]
-
Immunoprecipitation : Add a primary antibody specific to FKBP1A to the pre-cleared lysate. Incubate for several hours or overnight at 4°C with gentle rotation to allow the antibody to bind FKBP1A and its associated proteins.[10]
-
Complex Capture : Add fresh Protein A/G agarose beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[9]
-
Washing : Pellet the beads by centrifugation and discard the supernatant.[10] Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis : Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the proteins.[9] Analyze the eluate using Western blotting with an antibody against the putative interaction partner (e.g., mTOR). An increased signal for mTOR in the this compound-treated sample would suggest a this compound-dependent interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a ligand (this compound) to its target protein (FKBP1A) in a complex biological matrix like intact cells or cell lysates.[11][12] The principle is that ligand binding often increases the thermal stability of the target protein, shifting its melting temperature (Tm).[13]
Caption: Workflow for a Cellular Thermal Shift Assay to confirm target engagement.
Detailed CETSA Protocol:
-
Cell Treatment : Treat cultured cells with this compound or a vehicle control for 1-4 hours to allow for cell penetration and target engagement.[11]
-
Heat Treatment : Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into separate tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature.[11]
-
Protein Extraction : Lyse the cells via freeze-thaw cycles or another suitable method.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[11]
-
Detection and Analysis : Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble FKBP1A at each temperature point using Western blotting. Plot the percentage of soluble FKBP1A against temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct binding of this compound to FKBP1A in a cellular environment.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. FKBP1A - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. assaygenie.com [assaygenie.com]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update of label-free protein target identification methods for natural active products [thno.org]
- 13. huber.embl.de [huber.embl.de]
Foundational Research on the Biological Activity of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) is a novel small molecule identified as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) and a consequential inhibitor of autophagy.[1][2][3][4][5] Its unique mechanism of action, which involves the direct targeting of FK506-Binding Protein 1A (FKBP1A), distinguishes it from other modulators of the mTOR pathway.[1][2][4][6] This mechanism allows this compound to antagonize the inhibitory effects of compounds like rapamycin.[5][6] Foundational research has demonstrated the therapeutic potential of this compound in preclinical models of neurological and cardiovascular diseases, including epilepsy, Alzheimer's disease, and atherosclerosis.[7][8][9] Furthermore, emerging studies indicate its potential anti-cancer and anti-inflammatory properties.[5][8] This technical guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its signaling pathways.
Core Mechanism of Action
This compound's primary mechanism is the activation of the mTOR signaling pathway, a central regulator of cellular growth, proliferation, and metabolism.[6]
-
Molecular Target: The principal molecular target of this compound is FKBP1A, a 12 kDa protein.[2][4][6] this compound occupies the rapamycin-binding site on FKBP1A, which prevents the formation of the FKBP1A-rapamycin complex that normally inhibits mTOR Complex 1 (mTORC1).[6] This action leads to the activation of mTORC1 signaling.
-
Signaling Cascade: The activation of mTOR by this compound initiates a downstream signaling cascade that ultimately suppresses autophagy.[2][4]
-
mTOR activation leads to the increased phosphorylation of TIA1 cytotoxic granule-associated RNA binding protein (TIA1).[2][4]
-
Phosphorylated TIA1 is responsible for processing a long noncoding RNA (lncRNA) known as FLJ11812, derived from the 3'UTR of the TGFB2 gene.[2][4][9] this compound treatment significantly decreases the cellular levels of FLJ11812.[2][4]
-
The reduction in FLJ11812 levels leads to a decrease in the protein levels of Autophagy Related 13 (ATG13), a key autophagy-related protein.[2][4][5] This is mediated through a mechanism involving MIR4459, which is bound by FLJ11812.[2][4]
-
-
Downstream Effects: The activation of mTORC1 results in the phosphorylation of its key downstream targets, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), promoting protein synthesis and cell growth.[1][3][6]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromo-1,1-dioxo-1H-benzo[d]thiadiazine-4-one in Cultured Cancer Cell Lines
Application Notes and Protocols for the Use of 3-Bromo-1,1-dioxo-1H-benzo[d][1][2][3]thiadiazine-4-one in Cultured Cancer Cell Lines
Disclaimer: The compound 3-bromo-1,1-dioxo-1H-benzo[d][1][2][3]thiadiazine-4-one is a specific chemical entity for which detailed public data on its use in cancer cell lines is limited. The following application notes and protocols are based on research conducted on structurally related halogenated benzothiadiazine derivatives. Researchers should use this information as a guideline and optimize experimental conditions for their specific cell lines and research objectives.
Introduction
Benzothiadiazine derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Recent studies have explored the anticancer potential of halogenated benzothiadiazine-1,1-dioxides, demonstrating their ability to reduce the viability of various cancer cell lines. These compounds have been investigated for their effects on critical cellular processes such as mitochondrial function and angiogenesis signaling pathways. This document provides an overview of the potential applications and experimental protocols for investigating the effects of 3-bromo-1,1-dioxo-1H-benzo[d][1][2][3]thiadiazine-4-one in cultured cancer cell lines.
Mechanism of Action (Based on Related Compounds)
The precise mechanism of action for 3-bromo-1,1-dioxo-1H-benzo[d][1][2][3]thiadiazine-4-one has not been extensively elucidated. However, studies on analogous benzothiadiazine derivatives suggest potential mechanisms that may be relevant:
-
Inhibition of Mitochondrial Respiratory Complex II (CII): Some benzothiadiazine derivatives have been shown to inhibit CII (succinate dehydrogenase), a key enzyme in the mitochondrial electron transport chain and the Krebs cycle.[2] Inhibition of CII can disrupt cellular energy metabolism and induce apoptosis in cancer cells.[2]
-
Suppression of VEGFR2 Signaling: Certain chlorinated benzothiadiazines have been found to exert anti-angiogenic effects by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis, growth, and metastasis.[1]
Data Presentation: Cytotoxicity of Structurally Related Bromo-Benzothiadiazine Derivatives
The following table summarizes the cytotoxic effects of 7-bromo benzothiadiazine derivatives in different cancer cell lines, as reported in the literature. This data can serve as a reference for designing initial dose-response experiments.
| Compound Class | Cancer Cell Line | Concentration | % Cell Viability | Reference |
| 7-Bromo-Benzothiadiazine Derivatives | 22Rv1 (Prostate Cancer) | 100 µM | Variable, compound-dependent | [4] |
| 7-Bromo-Benzothiadiazine Derivatives | MDA-MB-468 (Triple-Negative Breast Cancer) | 50 µM | Variable, compound-dependent | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of 3-bromo-1,1-dioxo-1H-benzo[d][1][2][3]thiadiazine-4-one on cultured cancer cell lines.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-bromo-1,1-dioxo-1H-benzo[d][1][2][3]thiadiazine-4-one (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis (programmed cell death) induced by the test compound.
-
Materials:
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
This protocol is for examining the effect of the test compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates or larger flasks
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR2, total VEGFR2, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
-
Mandatory Visualizations
Figure 1. A generalized experimental workflow for evaluating the anticancer effects of the test compound.
References
- 1. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3BDO in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO) in various mouse models. The information is collated from preclinical studies investigating the therapeutic potential of this compound in oncology and neuroscience.
Data Presentation
The following tables summarize the quantitative data regarding the dosage and administration of this compound in different mouse models.
Table 1: this compound Dosage and Administration in a Glioblastoma Mouse Model
| Parameter | Details | Reference |
| Mouse Model | U87 Xenograft (subcutaneous) | [1] |
| Cell Line | Human Glioblastoma U87 cells | [1] |
| Dosage | 80 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Duration | 25 days | |
| Vehicle | Not specified | [1] |
| Efficacy Readouts | Tumor volume, tumor weight, body weight | [1] |
| Mechanism of Action | Suppression of survivin-mediated Epithelial-Mesenchymal Transition (EMT) and stemness | [1] |
Table 2: this compound Application in a Pentylenetetrazol (PTZ)-Kindled Epilepsy Mouse Model
| Parameter | Details | Reference |
| Mouse Model | PTZ-Kindled Epileptic Mice | |
| Dosage | Not explicitly specified in the provided abstract | |
| Administration Route | Not explicitly specified in the provided abstract | |
| Efficacy Readouts | Seizure severity, neuronal loss in the hippocampus, cognitive function | |
| Mechanism of Action | Activation of mTOR signaling pathway, leading to inhibition of autophagy and neuroprotective effects |
Table 3: this compound Application in an Alzheimer's Disease Mouse Model
| Parameter | Details | Reference |
| Mouse Model | AβPP/PS1 double transgenic mice | [2] |
| Dosage | Not explicitly specified in the provided abstract | [2] |
| Administration Route | Not explicitly specified in the provided abstract | [2] |
| Efficacy Readouts | Levels of insulin-degrading enzyme and neprilysin, Aβ levels, cognitive deficits | [2] |
| Mechanism of Action | Suppression of autophagy via the mTOR pathway | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a U87 Glioblastoma Xenograft Mouse Model
This protocol details the methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous U87 glioblastoma xenograft mouse model.[1]
Materials:
-
Human Glioblastoma U87 cell line
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture U87 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or serum-free medium at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the dorsum of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor size using calipers every 5 days. Calculate tumor volume using the formula: Volume = 1/2 × (length × width2).
-
Treatment Initiation: When the average tumor volume reaches approximately 150 mm3, randomize the mice into treatment and control groups (n=5 per group).
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 80 mg/kg/day via intraperitoneal injection.
-
Control Group: Administer an equivalent volume of the vehicle via intraperitoneal injection.
-
-
Monitoring during Treatment:
-
Measure tumor volume and body weight every 5 days for 25 days.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
(Optional) Process tumor tissue for further analysis, such as Western blotting to assess the expression of survivin, EMT markers (N-cadherin, vimentin, snail), and stemness markers (nestin, sox2, CD133).
-
(Optional) Collect organs such as the liver and kidney for histopathological analysis to assess toxicity.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound activates mTORC1, leading to the suppression of survivin, EMT, and stemness.
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a glioblastoma xenograft model.
References
Application Notes and Protocols for 3BDO Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) is a novel small molecule that functions as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and an inhibitor of autophagy.[1][2][3] Its mechanism of action involves targeting the FK506-Binding Protein 1A (FKBP1A), which is also the direct target of the well-known mTOR inhibitor, rapamycin.[1][4] By binding to FKBP1A, this compound prevents the formation of the inhibitory FKBP1A-rapamycin complex, leading to the activation of mTOR Complex 1 (mTORC1).[4] This activation subsequently promotes protein synthesis and cell growth while suppressing autophagy.[2][4]
These characteristics make this compound a valuable tool in various research areas, including cancer biology, neurodegenerative diseases, and cellular metabolism.[2][4] This document provides detailed protocols for the preparation and use of this compound stock solutions in cell culture applications.
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Full Name | 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one | [2] |
| CAS Number | 890405-51-3 | [5] |
| Molecular Formula | C₁₈H₁₇NO₅ | [5] |
| Molecular Weight | 327.33 g/mol | [5] |
| Appearance | Colorless to light brown oil | |
| Purity | ≥98% (HPLC) |
Recommended Solvents and Storage
| Solvent | Recommended Concentration Range | Storage Conditions | Shelf Life |
| Dimethyl Sulfoxide (DMSO) | 1 mM - 100 mM | -20°C or -80°C | 6 months at -20°C, 1 year at -80°C[3] |
| Ethanol | 1 mM - 60 mM | -20°C or -80°C | 6 months at -20°C, 1 year at -80°C[3] |
Typical Working Concentrations in Cell Culture
| Cell Line | Application | Working Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | mTOR activation, Autophagy inhibition | 60 µM | [4][6] |
| PC12 (neuronal cells) | Autophagy inhibition | Not specified | [1] |
| U87 and U251 (Glioblastoma cells) | Inhibition of proliferation, migration, and invasion | 50 µM, 100 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a chemical fume hood or a clean bench), carefully weigh the desired amount of this compound. For a 10 mM stock solution, you will need 3.2733 mg of this compound for 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[3]
Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 60 µM working solution from a 10 mM stock, dilute the stock solution 1:166.7 in culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Ensure a vehicle control (medium with the same final concentration of DMSO without this compound) is included in your experimental setup.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key mTORC1 downstream targets, such as p70S6K and 4EBP1.[4]
Procedure:
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total p70S6K and 4EBP1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-mTOR Activation by 3BDO via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) is a novel small molecule activator of the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] this compound functions by targeting the FK506-binding protein 1A (FKBP1A).[2][3][4] This interaction prevents the formation of the inhibitory complex between FKBP1A and rapamycin, leading to the activation of mTOR Complex 1 (mTORC1) signaling. A key indicator of mTORC1 activation is the phosphorylation of mTOR at serine 2448 (p-mTOR Ser2448) and its downstream targets, such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[5]
This document provides a detailed protocol for the detection of p-mTOR (Ser2448) in cell lysates following treatment with this compound using Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated mTOR activation and the experimental workflow for its detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunofluorescence Staining for Autophagy Markers with 3BDO
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3BDO and Autophagy
3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (this compound) is a small molecule compound that has been identified as a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and, consequently, an inhibitor of autophagy.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[2] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound exerts its effects by targeting the FK506-Binding Protein 1A (FKBP1A), which in turn modulates mTOR activity.[1][2] The ability of this compound to inhibit autophagy makes it a valuable tool for studying the intricate roles of this pathway in various biological processes and a potential therapeutic agent.[2][3]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression of key autophagy-related proteins, providing insights into the autophagic status of cells.[4][5] This document provides detailed protocols for the immunofluorescence staining of critical autophagy markers—Microtubule-associated protein 1A/1B-light chain 3 (LC3), Sequestosome 1 (p62/SQSTM1), and Beclin-1—in response to treatment with this compound.
Mechanism of Action of this compound in Autophagy Regulation
This compound activates the mTOR pathway, a central negative regulator of autophagy.[2] Activated mTORC1 phosphorylates and inactivates the ULK1 complex (ULK1, ATG13, FIP200, and ATG101), which is essential for the initiation of autophagosome formation.[6][7] This inhibition leads to a decrease in the formation of autophagosomes. Key markers to monitor this process by immunofluorescence include:
-
LC3: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membranes, appearing as distinct puncta.[8] Inhibition of autophagy by this compound is expected to reduce the number of LC3 puncta.[9]
-
p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded during the process.[10] An accumulation of p62, often observed as aggregates, can indicate an inhibition of autophagic flux.[8]
-
Beclin-1: As a key component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, Beclin-1 is crucial for the nucleation of the autophagosomal membrane.[6][11] Changes in its expression or localization can reflect alterations in autophagy initiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of mTOR activation and autophagy inhibition. These values are illustrative and should be supplemented with experimentally derived data.
Table 1: Effect of this compound on mTOR Pathway Phosphorylation in HUVECs [1]
| Treatment | Concentration | p-mTOR/mTOR Ratio (Fold Change vs. Control) | p-p70S6K/p70S6K Ratio (Fold Change vs. Control) | p-4EBP1/4EBP1 Ratio (Fold Change vs. Control) |
| Control (oxLDL) | - | 1.0 | 1.0 | 1.0 |
| This compound | 60 µM | ~1.8 | ~2.0 | ~1.7 |
| This compound | 120 µM | ~2.1 | ~2.5 | ~2.0 |
Data are derived from densitometry analysis of Western blots and represent the reversal of oxLDL-induced inhibition of phosphorylation.
Table 2: Effect of this compound on Autophagy Markers in HUVECs [1]
| Treatment | Concentration | ATG13 Protein Level (Fold Change vs. Control) | LC3-II Protein Level (Fold Change vs. Control) | p62 Protein Level (Fold Change vs. Control) |
| Control (oxLDL) | - | 1.0 | 1.0 | 1.0 |
| This compound | 60 µM | ~0.6 | ~0.5 | ~1.5 |
| This compound | 120 µM | ~0.4 | ~0.3 | ~1.8 |
Data are derived from densitometry analysis of Western blots and represent the modulation of oxLDL-induced changes in autophagy markers.
Table 3: Illustrative Immunofluorescence Analysis of Autophagy Markers Following this compound Treatment [12]
| Target Protein | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Number of Puncta per Cell |
| p-p70S6K | Control (Vehicle) | 150.8 ± 12.3 | 1.0 | N/A |
| This compound (10 µM) | 452.4 ± 25.1 | 3.0 | N/A | |
| ATG13 | Control (Vehicle) | 320.5 ± 18.9 | 1.0 | N/A |
| This compound (10 µM) | 160.2 ± 15.7 | 0.5 | N/A | |
| LC3 | Control (Vehicle) | 85.2 ± 9.8 | 1.0 | 15 ± 3 |
| This compound (10 µM) | 42.6 ± 7.5 | 0.5 | 5 ± 2 |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. proteolysis.jp [proteolysis.jp]
- 11. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing 3BDO Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy) methyl) dihydrofuran-2(3H)-one (3BDO) is a small molecule that has been identified as an activator of the mammalian target of rapamycin (B549165) (mTOR) and an inhibitor of autophagy.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, particularly in glioblastoma. This compound has been shown to inhibit the proliferation of human glioblastoma cell lines, such as U87 and U251, in a dose-dependent manner.[3] This cytotoxic effect is associated with the downregulation of survivin, an inhibitor of apoptosis protein frequently overexpressed in cancerous cells.[3]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays: the MTT, LDH, and apoptosis assays.
Data Presentation
The following table summarizes the dose-dependent cytotoxic effects of this compound on glioblastoma cell lines as determined by the CCK-8 assay.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| U87 | 0 | 24 | 100 | [3] |
| 10 | 24 | ~80 | [3] | |
| 20 | 24 | ~60 | [3] | |
| 40 | 24 | ~40 | [3] | |
| U251 | 0 | 24 | 100 | [3] |
| 10 | 24 | ~75 | [3] | |
| 20 | 24 | ~55 | [3] | |
| 40 | 24 | ~35 | [3] |
Note: Specific IC50 values for this compound were not explicitly stated in the referenced literature. The data presented is an approximation based on graphical representations in the cited study.
Signaling Pathway
The proposed mechanism of this compound-induced cytotoxicity involves the activation of the mTOR signaling pathway, which subsequently leads to the downregulation of survivin, promoting apoptosis in cancer cells.
Caption: this compound-mediated cytotoxicity signaling pathway.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., U87, U251) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Workflow:
Caption: LDH assay experimental workflow.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis assay experimental workflow.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as previously described.
-
Incubation: Incubate for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
References
Application Notes: In Vivo Delivery of 3,3'-Diindolylmethane (DIM)
An important clarification regarding the topic "in vivo delivery methods for 3BDO": The scientific literature predominantly refers to 3,3'-Diindolylmethane (B526164) , commonly abbreviated as DIM . It is highly probable that "this compound" is a typographical error for DIM. This document will proceed under the assumption that the subject of interest is 3,3'-Diindolylmethane (DIM).
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] DIM has attracted significant scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and immune-modulating effects demonstrated in numerous preclinical studies.[2][3] A primary challenge in the preclinical and clinical development of DIM is its poor water solubility and low oral bioavailability, which limits its therapeutic efficacy.[4][5][6] Consequently, research has focused on developing advanced delivery systems to enhance its absorption and biodistribution.[5]
Delivery Formulations and Strategies
The primary goal of various DIM formulations is to improve its solubility and absorption after in vivo administration. Preclinical studies have explored several methods, ranging from simple suspensions to sophisticated nanoparticle-based systems.
-
Crystalline DIM: Pure, non-formulated crystalline DIM often serves as a control in pharmacokinetic studies. Due to its poor solubility in physiological fluids, it exhibits very low bioavailability when administered orally.[4][7]
-
Oil-Based Formulations: Suspending DIM in an oil-based vehicle, such as cod liver oil with a surfactant like polysorbate, has been shown to dramatically increase its bioavailability.[4][7] In one rat study, a liquid oil formulation resulted in a five-fold higher plasma concentration of DIM despite a 2,000-fold lower dose compared to crystalline forms.[4][7]
-
Microencapsulation: Microencapsulated formulations, such as BioResponse-DIM (BR-DIM), are designed to enhance absorption.[8] Studies in mice have shown that this formulation has approximately 50% higher bioavailability than the crystalline form.[9][10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[11] This approach can significantly improve the oral bioavailability of lipophilic drugs like DIM.[11] A study in rats showed that a SMEDDS formulation of DIM resulted in plasma levels 1.5 to 4 times higher than a microencapsulated formulation.[11]
-
Nanoparticle-Based Delivery: Encapsulating DIM into nanoparticles represents a modern approach to overcome its biopharmaceutical challenges.[5]
-
Chitosan Nanoparticles (DIM@CS-NP): Chitosan, a non-toxic polymer, has been used to encapsulate DIM. In a rat model of mammary cancer, orally administered DIM@CS-NP at a low dose (0.5 mg/kg) was found to be more effective than a higher dose of free DIM (10 mg/kg).[5][6]
-
PLGA-PEG Nanoparticles: Formulations using polymers like Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG) have been developed to improve DIM's biological activity.[12]
-
Exosome-Sheathed Porous Silica (B1680970) Nanoparticles: This advanced system involves loading DIM and another drug (doxorubicin) into mesoporous silica nanoparticles, which are then encapsulated in exosomes. This strategy aims to improve specificity, stability, and homing ability to the tumor site.[13]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Various DIM Formulations in Rodents
| Formulation | Animal Model | Dose | Route | Key Findings | Reference |
| Crystalline DIM (Control) | Rats | 200 mg/kg | Oral Gavage | Low plasma concentration and bioavailability. | [4][7] |
| Liquid DIM (Oil Solution) | Rats | 0.1 mg/kg | Oral Gavage | ~5-fold higher plasma concentration and significantly higher bioavailability compared to crystalline DIM, despite a 2000-fold lower dose. | [4][7] |
| Crystalline DIM | Mice | 250 mg/kg | Oral Gavage | Rapid absorption with peak plasma levels at 0.5-1 hour. | [9][10] |
| BioResponse-DIM (Microencapsulated) | Mice | 250 mg/kg | Oral Gavage | ~50% higher bioavailability compared to the crystalline formulation. | [9][10] |
| BR-DIM (Microencapsulated) | Rats | 30 mg/kg | Oral Gavage | Tmax < 1 hour. | [11] |
| BR-9001 (SMEDDS) | Rats | 30 mg/kg | Oral Gavage | Tmax < 1 hour; Plasma DIM levels 1.5x to 4x higher than BR-DIM between 0.25 and 6 hours post-dose. AUC was approximately twice that of BR-DIM. | [11] |
Table 2: Efficacy of In Vivo DIM Delivery in Preclinical Cancer Models
| Animal Model | Cancer Type | Formulation/Dose | Route | Efficacy | Reference |
| Sprague Dawley Rats | DMBA-induced Mammary Tumors | 5 mg/kg (in oil) | Oral (alternating days) | Inhibited tumor growth and induced apoptosis. | [8] |
| Athymic (nu/nu) Mice | Human MCF-7 Breast Cancer Xenograft | 5 mg/kg | Oral | Inhibited tumor growth by up to 64%. | [14] |
| C57BL/6 Mice | Matrigel Plug Angiogenesis Assay | 5 mg/kg | Oral | Inhibited neovascularization by up to 76%. | [14] |
| A/J Mice | Lung Tumorigenesis | Not specified | Intranasal | Chemopreventive effects observed. | [1] |
| Sprague Dawley Rats | DMBA-induced Mammary Cancer | DIM@CS-NP (0.5 mg/kg) vs. DIM (10 mg/kg) | Oral | DIM@CS-NP was more effective at a lower dose in suppressing inflammatory markers and tumor progression. | [6] |
Experimental Protocols
Protocol 1: Comparative Oral Bioavailability Study in Rats
This protocol is based on methodologies described in preclinical pharmacokinetic studies.[4][7][11]
-
Animal Model: Use adult male or female Sprague Dawley rats (200-250g). House animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.
-
Formulation Preparation:
-
Group 1 (Control): Prepare a suspension of non-formulated crystalline DIM in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Formulation 1 - e.g., Oil-based): Dissolve DIM in cod liver oil containing a surfactant (e.g., Polysorbate 80).
-
Group 3 (Test Formulation 2 - e.g., SMEDDS): Prepare the SMEDDS formulation consisting of oil, surfactant, and co-surfactant with dissolved DIM.
-
-
Dosing: Fast the rats overnight prior to dosing. Administer the respective formulations via oral gavage at a predetermined dose (e.g., 30 mg/kg). Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 200-300 µL) via the tail vein or other appropriate method at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Collect blood into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Use software like WinNonlin to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[11] Calculate relative bioavailability compared to the control group.
Protocol 2: DMBA-Induced Mammary Carcinogenesis Study in Rats
This protocol is based on methodologies used to evaluate the chemopreventive effects of DIM.[5][6]
-
Animal Model: Use female Sprague Dawley rats, 50-55 days old.
-
Tumor Induction: Administer a single dose of 7,12-dimethylbenz(a)anthracene (DMBA) (e.g., 25 mg/kg body weight) dissolved in an oil vehicle via oral gavage to induce mammary tumors.
-
Group Allocation: After a period of tumor development (e.g., 8 weeks), palpate the rats for tumors and randomly divide them into groups:
-
Group 1: Normal Control (no DMBA, no treatment).
-
Group 2: DMBA Control (DMBA-induced, vehicle treatment).
-
Group 3: DMBA + Free DIM (e.g., 10 mg/kg).
-
Group 4: DMBA + Formulated DIM (e.g., DIM@CS-NP at 0.5 mg/kg).
-
-
Treatment: Administer the respective treatments orally every day for a specified period (e.g., 8 weeks).
-
Monitoring: Monitor tumor incidence, number, and size weekly using calipers. Also, monitor the body weight of the animals.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Excise the mammary tumors and normal mammary tissue.
-
Weigh the tumors.
-
Fix a portion of the tissue in 10% formalin for histopathological analysis (e.g., H&E staining, Toluidine blue for mast cells).[6]
-
Homogenize another portion of the tissue for biochemical or molecular analysis (e.g., Western blot for inflammatory markers like NF-κB, Cox-2, or ER/PR expression).[6]
-
Visualizations
Caption: Key signaling pathways modulated by DIM in preclinical models.
Caption: General experimental workflow for a preclinical in vivo DIM study.
Caption: Strategies to overcome the poor bioavailability of DIM for in vivo use.
References
- 1. mskcc.org [mskcc.org]
- 2. benchchem.com [benchchem.com]
- 3. 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. 3,3′-Diindolylmethane Encapsulated Chitosan Nanoparticles Accelerates Inflammatory Markers, ER/PR, Glycoprotein and Mast Cells Population During Chemical Carcinogen Induced Mammary Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative preclinical pharmacokinetics study of 3,3'-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iitri.org [iitri.org]
- 12. Nanoformulated 3′-diindolylmethane modulates apoptosis, migration, and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exosome-sheathed porous silica nanoparticle-mediated co-delivery of 3,3'-diindolylmethane and doxorubicin attenuates cancer stem cell-driven EMT in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,3'-Diindolylmethane inhibits angiogenesis and the growth of transplantable human breast carcinoma in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3BDO in High-Throughput Screening Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) is a novel small molecule activator of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2] this compound exerts its activity by targeting the FK506-binding protein 1A (FKBP1A), the direct target of the well-known mTOR inhibitor rapamycin.[1][3][4] By binding to FKBP1A, this compound prevents the formation of the inhibitory FKBP1A-rapamycin complex, leading to the activation of mTOR Complex 1 (mTORC1) signaling.[1] This activation results in the phosphorylation of downstream targets such as ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), thereby promoting protein synthesis and cell growth.[1]
The unique mechanism of action of this compound as an mTOR activator makes it a valuable tool for high-throughput screening (HTS) assays aimed at identifying novel modulators of the mTOR pathway. It can serve as a positive control for activators or be used to probe the cellular consequences of mTOR activation in various disease models. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on the mTOR signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on mTOR Pathway Phosphorylation in oxLDL-Treated HUVECs [5]
| Treatment | Concentration | p-mTOR/mTOR (Fold Change) | p-p70S6K/p70S6K (Fold Change) | p-4EBP1/4EBP1 (Fold Change) |
| nLDL (Control) | 50 mg/ml | 1.00 | 1.00 | 1.00 |
| oxLDL | 50 mg/ml | 0.45 | 0.38 | 0.52 |
| oxLDL + this compound | 60 µM | 0.78 | 0.71 | 0.85 |
| oxLDL + this compound | 120 µM | 0.95 | 0.92 | 1.10 |
Data is derived from densitometric analysis of Western blots. The control (nLDL treated) is set to 1. Cells were treated for 12 hours.
Table 2: Dose-Dependent Effect of this compound on Autophagy Marker in Rapamycin-Treated HUVECs [4]
| Treatment | Concentration | p-ATG13/ATG13 (Relative Level) |
| Control | - | 1.00 |
| Rapamycin | 10 µM | 0.35 |
| Rapamycin + this compound | 7.5 µM | 0.50 |
| Rapamycin + this compound | 15 µM | 0.65 |
| Rapamycin + this compound | 30 µM | 0.80 |
| Rapamycin + this compound | 60 µM | 0.95 |
| Rapamycin + this compound | 120 µM | 1.10 |
Data represents the modulation of rapamycin-induced changes in ATG13 phosphorylation.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (MTT Assay in 384-Well Format)
This protocol is designed to assess the effect of this compound on cell viability and can be adapted for screening compound libraries for cytotoxic or cytostatic effects in the context of mTOR activation.
Materials:
-
Cells of interest (e.g., PC12, HUVECs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
384-well clear-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density of 2,500-10,000 cells/well in 40 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds in culture medium. Add 10 µL of the compound solutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation with Compounds: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: High-Throughput Luciferase Reporter Assay for mTORC1 Activity
This assay is designed to screen for modulators of mTORC1 signaling using a reporter gene under the control of a transcription factor downstream of mTOR. This compound can be used as a positive control for pathway activation.
Materials:
-
HEK293T cells stably expressing a serum response element (SRE)-driven luciferase reporter.
-
DMEM supplemented with 10% FBS.
-
This compound and test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
384-well white, clear-bottom microplates.
-
Automated liquid handler.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a density of 5,000 cells per well in 40 µL of DMEM with 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Using an automated liquid handler, add 10 µL of serially diluted compounds or this compound (as a positive control) to the assay plates.
-
Incubation with Compounds: Incubate the plates for 16-24 hours at 37°C.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Signal Measurement: Measure luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to a vehicle control and calculate the fold change in luciferase activity.
Protocol 3: Western Blot Analysis for mTOR Pathway Activation
This protocol is used to confirm the mechanism of action of hit compounds from HTS assays by analyzing the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cells of interest.
-
This compound, hit compounds, and appropriate controls.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., β-actin or GAPDH).[3][6][7][8][9]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound, hit compounds, or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3BDO Insolubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3BDO in their experiments and may encounter challenges with its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound (3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one) is a butyrolactone derivative that functions as an activator of the mTOR signaling pathway by targeting FKBP1A.[1][2] Like many small molecule compounds with complex aromatic structures, this compound is inherently hydrophobic and exhibits poor solubility in aqueous solutions, which can pose a significant challenge for its use in biological assays.[3]
Q2: What are the recommended solvents for dissolving this compound?
A: this compound is practically insoluble in water. The recommended solvents for creating stock solutions are high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A: This phenomenon, often called "crashing out," occurs because the high concentration of the organic solvent (DMSO) in the stock solution is rapidly diluted in the aqueous environment, drastically reducing the solubility of the hydrophobic this compound.[4] To prevent this, consider the following strategies:
-
Lower the final organic solvent concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental setup, as higher concentrations can be toxic to cells.[3]
-
Use a serial dilution approach: Instead of adding the concentrated stock directly to your aqueous solution, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then add this to your aqueous medium.[3][5]
-
Add the stock solution to the aqueous medium while vortexing: Rapid mixing can help to disperse the compound quickly and prevent the formation of localized high concentrations that lead to precipitation.[4]
-
Gentle warming: Pre-warming your aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious with heat-sensitive compounds.[5]
Q4: Can I use sonication to dissolve my this compound?
A: Yes, brief sonication in a water bath sonicator can be a useful technique to help break up small particles and aid in the dissolution of this compound, particularly when preparing stock solutions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or visible precipitate in the final aqueous solution | The solubility limit of this compound in the final aqueous solution has been exceeded. | 1. Verify Final Concentration: Ensure the final concentration of this compound is below its solubility limit in the chosen aqueous medium. You may need to perform a solubility test to determine this limit. 2. Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible while maintaining solubility. 3. Improve Dissolution Technique: Try adding the this compound stock solution to the pre-warmed aqueous solution while vigorously vortexing.[4] |
| Inconsistent experimental results | Poor and variable dissolution of this compound is leading to inconsistent dosing. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment. 2. Ensure Complete Dissolution of Stock: Visually inspect your stock solution to ensure there are no undissolved particles. If necessary, use brief sonication. 3. Standardize Dilution Protocol: Use a consistent and validated serial dilution protocol for all experiments. |
| This compound appears to be inactive in the assay | The compound may have precipitated out of solution and is not bioavailable to the cells or target proteins. | 1. Microscopic Examination: Visually inspect your cell cultures under a microscope after adding the this compound solution to check for any signs of precipitation. 2. Solubility Assessment: Perform a simple experiment to determine the approximate solubility of this compound in your specific assay medium. 3. Consider Formulation Strategies: For in vivo studies or long-term in vitro experiments, consider more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations to enhance solubility and stability. |
Data Presentation
| Solvent | Solubility | Notes |
| Water | Insoluble | [2] |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Solubility is expected to be extremely low. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions.[2] A solubility of 65 mg/mL has been reported for this compound in fresh DMSO.[2] |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 327.34 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound: Volume (µL) = (0.001 g / 327.34 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 305.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes.
-
Optional Sonication: If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: If appropriate for your experiment, pre-warm the aqueous medium to the desired temperature (e.g., 37°C).
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to make a 1 mM intermediate, mix 10 µL of the 10 mM stock with 90 µL of fresh DMSO.
-
Vortex the intermediate dilution thoroughly.
-
-
Final Dilution:
-
While vigorously vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock or intermediate solution. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 10 µL of the intermediate to 990 µL of the aqueous medium.
-
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the use of this compound.
References
- 1. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. 890405-51-3|3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 5. karenbiotech.com [karenbiotech.com]
Technical Support Center: Optimizing 3BDO Concentration for mTOR Activation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations derived from published studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for mTOR activation?
A1: this compound is a novel small molecule activator of the mTOR pathway.[1] It functions by targeting the FK506-binding protein 1A (FKBP1A), which is the same protein that the well-known mTOR inhibitor rapamycin binds to.[2][3][4] By occupying the rapamycin-binding site on FKBP1A, this compound prevents the formation of the inhibitory FKBP1A-rapamycin complex, thus antagonizing rapamycin's effect and leading to the activation of mTORC1 signaling.[3][4]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type being studied. For initial experiments, a concentration range of 10 µM to 100 µM is generally recommended.[1] However, for particularly sensitive cell lines, such as macrophages, concentrations as low as 60 nM have been shown to be effective.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: What is a typical treatment duration for this compound?
A3: Treatment duration with this compound can range from 30 minutes to 24 hours, depending on the cell type and the specific downstream signaling events being investigated.[1] Shorter incubation times are often sufficient to observe the phosphorylation of direct mTORC1 targets like p70S6K and 4E-BP1.[1]
Q4: How can I confirm that this compound is activating mTOR in my cells?
A4: The most common and reliable method to assess mTOR activation is through Western blot analysis.[1] This technique is used to detect the phosphorylation status of key downstream targets of mTORC1, such as phosphorylated mTOR (p-mTOR) at Ser2448, phosphorylated p70S6 kinase (p-p70S6K) at Thr389, and phosphorylated 4E-BP1 (p-4E-BP1) at Thr37/46.[1][3] An increase in the phosphorylation of these proteins is a hallmark of mTORC1 activation.[3]
Q5: Is this compound cytotoxic at higher concentrations?
A5: While in vivo studies have suggested a good safety profile for this compound, high concentrations of any small molecule can potentially be cytotoxic.[1][6] It is highly recommended to perform a cell viability assay (e.g., MTT assay) to establish a non-toxic concentration range for your specific experimental model before proceeding with functional assays.[1]
Data Presentation: Summary of this compound Concentrations for mTOR Activation
The following table summarizes effective this compound concentrations and treatment conditions from various studies.
| Cell Line | Concentration(s) | Treatment Duration | Key Findings | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 60 µM, 120 µM | 12 hours | Increased phosphorylation of mTOR, p70S6K, and 4E-BP1.[7] | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 7.5 µM, 15 µM, 30 µM, 60 µM | 30 minutes (pre-treatment) | Suppressed rapamycin-induced autophagy.[4] | [4] |
| PC12 Cells | 100 µM | 1 hour | Increased phosphorylation of RPS6KB1.[6] | [6][8] |
| Macrophages (Rheb1 Δ/Δ) | 60 nM | 30 minutes | Markedly increased phosphorylation of S6.[5] | [5] |
| Human Embryonic Stem Cells | 30 µM, 60 µM | 72 hours | Effects on pluripotency markers analyzed.[1] | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable increase in the phosphorylation of mTOR targets. | 1. This compound concentration is too low. 2. Treatment time is insufficient. 3. The cell line is not responsive to this compound. 4. Problems with the Western blot protocol (e.g., antibody quality, buffer composition). | 1. Conduct a dose-response experiment with a broader range of this compound concentrations (e.g., 10 nM to 200 µM). 2. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 12h, 24h). 3. Test this compound on a cell line known to be responsive, such as HUVECs. 4. Thoroughly review and optimize your Western blot protocol, including antibody titration and ensuring the use of fresh lysis buffer with phosphatase inhibitors.[1] |
| Decrease in the phosphorylation of mTOR targets. | 1. In certain cellular contexts, particularly in the absence of other stimuli like insulin (B600854), this compound may have paradoxical effects.[9] 2. High concentrations of this compound may be cytotoxic, leading to cellular stress and a subsequent shutdown of signaling pathways. | 1. Ensure your cell culture medium contains the necessary growth factors. Consider co-treatment with a known mTOR activator like insulin as a positive control.[1] 2. Perform a cell viability assay to rule out cytotoxicity. If necessary, lower the concentration of this compound.[1] |
| High background on Western blot. | 1. Insufficient blocking of the membrane. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing steps. | 1. Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA)). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST.[1] |
| Variability between experimental replicates. | 1. Inconsistent cell density at the time of treatment. 2. Degradation of the this compound solution. 3. High passage number of cells. | 1. Ensure consistent cell seeding density and confluency for all experiments. 2. Prepare fresh this compound stock solutions regularly and store them properly according to the manufacturer's recommendations. 3. Use cells within a consistent and low passage number range.[1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for the culture and treatment of cells for the analysis of mTOR pathway activation.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
Complete cell culture medium (e.g., M199 with 20% FBS and 10 IU/mL FGF2 for HUVECs)[6]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to achieve 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 65 mg/mL stock solution is equivalent to 198.57 mM.[6] It is recommended to use fresh DMSO as it can be hygroscopic, which may reduce solubility.
-
Serum Starvation (Optional but Recommended): To reduce basal mTOR activity, you may serum-starve the cells for 12-24 hours prior to treatment. Replace the complete medium with a serum-free or low-serum medium.
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Remove the medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration group.
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours).
-
Following incubation, proceed immediately to cell lysis for protein extraction.
Protocol 2: Western Blot Analysis for mTOR Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the cell lysates to microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Mandatory Visualizations
Caption: this compound-mediated activation of the mTORC1 signaling pathway.
Caption: Experimental workflow for analyzing mTOR activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Phosphorylated Protein Signals in Western Blots with 3BDO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) in Western blot experiments, particularly in the context of studying protein phosphorylation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to investigate protein phosphorylation, focusing on its role as an mTOR pathway activator.
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated protein of interest after this compound treatment. | Suboptimal this compound Concentration or Treatment Time: The concentration of this compound and the duration of treatment may not be optimal for activating the mTOR pathway in your specific cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions for mTOR activation. Concentrations can range from 60 µM to 120 µM, with treatment times from 30 minutes to 24 hours.[1] |
| Low Abundance of Phosphorylated Protein: The target protein may be expressed at low levels or only a small fraction is phosphorylated at baseline. | Increase the amount of protein loaded onto the gel (at least 20-30 µg of total protein is recommended for whole-cell extracts).[2] Consider immunoprecipitation to enrich for the protein of interest before running the Western blot.[3] | |
| Inefficient Cell Lysis and Sample Preparation: Phosphatases released during cell lysis can dephosphorylate your target protein, leading to a weak signal. | Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[2][4] Keep samples on ice or at 4°C throughout the preparation process. | |
| Suboptimal Antibody Performance: The primary or secondary antibody concentration may be too low, or the antibody may not be sensitive enough. | Optimize the antibody dilutions. Ensure you are using a phospho-specific antibody validated for Western blotting.[3] Consider using a more sensitive ECL substrate.[3] | |
| High background on the Western blot membrane, obscuring the signal. | Inappropriate Blocking Agent: Using non-fat dry milk as a blocking agent can lead to high background when detecting phosphoproteins due to the presence of casein, a phosphoprotein. | Use a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[4] |
| Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to background noise. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[1] | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Cell density and passage number can affect signaling pathways. | Maintain consistent cell plating densities and use cells within a similar passage number range for all experiments. |
| Reagent Instability: Repeated freeze-thaw cycles of lysates or antibodies can lead to degradation and loss of activity. | Aliquot lysates and antibodies after the initial preparation to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein phosphorylation?
A1: this compound (3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one) is a small molecule that acts as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5] It functions by targeting the FK506-Binding Protein 1A (FKBP1A).[5] By activating mTOR, this compound can lead to an increase in the phosphorylation of downstream targets of mTOR complex 1 (mTORC1), such as p70S6K and 4E-BP1.[1][5] Therefore, its effect on protein phosphorylation is specific to the mTOR pathway and it is not a general enhancer of all phosphorylation signals.
Q2: When should I use this compound in my Western blot experiments?
A2: this compound is useful as a positive control to confirm the activation of the mTOR signaling pathway in your experimental system. If you are studying the effects of a potential mTOR inhibitor, for example, you can use this compound to demonstrate that the pathway can be activated and that your inhibitor is effective at blocking this activation.
Q3: Can this compound be used to enhance weak signals of any phosphorylated protein?
A3: No, this compound's mechanism of action is specific to the activation of the mTOR pathway.[5] It should not be expected to increase the phosphorylation of proteins that are not downstream targets of mTOR. For general strategies to improve weak phospho-protein signals, refer to the troubleshooting guide above, which includes optimizing sample preparation, protein loading, and antibody detection methods.[2][3]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is primarily known as an mTOR activator, it has also been reported to act as an autophagy inhibitor.[5][6] Researchers should be aware of this dual activity when interpreting their results. In some contexts, and depending on the presence of other stimuli like insulin, this compound has been observed to have inhibitory effects on components of mTORC1 signaling.[7]
Q5: What are some critical considerations for a successful Western blot to detect phosphorylated proteins?
A5: Key considerations include:
-
Sample Preparation: Rapidly lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[3]
-
Blocking: Use 3-5% BSA in TBST instead of milk to avoid non-specific binding and high background.[4]
-
Antibodies: Use antibodies that are highly specific for the phosphorylated form of the target protein.[3]
-
Controls: Include appropriate controls, such as untreated samples, samples treated with a known activator (like this compound for the mTOR pathway), and samples treated with a phosphatase to confirm antibody specificity.[4][8] It is also crucial to probe for the total protein as a loading control.[3]
-
Buffers: Use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS), as the phosphate (B84403) in PBS can interfere with the binding of some phospho-specific antibodies.[3]
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activation using this compound
This protocol details the steps to assess the phosphorylation status of mTOR and its downstream targets following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[4][5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[5]
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and their corresponding total protein antibodies)[1][5]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent[5]
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentration of this compound for the determined duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4][5]
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 9.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[5]
-
Stripping and Re-probing (for total protein): To confirm equal loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
Visualizations
Caption: The mTOR signaling pathway activated by this compound.
Caption: Workflow for detecting phosphorylated proteins via Western blot.
Caption: Troubleshooting logic for weak Western blot signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Immunofluorescence in 3D Brain Organoids
Welcome to the technical support center for immunofluorescence (IF) in 3D Brain Organoids (3BDOs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during IF experiments with complex 3D cerebral models.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in 3BDO immunofluorescence?
High background noise in this compound IF can stem from several sources, broadly categorized as non-specific antibody binding and autofluorescence. Non-specific binding occurs when primary or secondary antibodies adhere to unintended targets within the organoid.[1] Autofluorescence is the natural emission of light by certain biological molecules within the tissue when excited by the microscope's light source.[2][3] Brain tissue is particularly prone to autofluorescence due to the presence of compounds like lipofuscin, collagen, and elastin.[4]
Q2: How can I differentiate between non-specific antibody binding and autofluorescence?
To determine the source of your background signal, it is crucial to include proper controls in your experiment.
-
Unstained Control: Image an unstained, fixed organoid. Any signal detected here is indicative of autofluorescence.[2]
-
Secondary Antibody Only Control: Incubate a fixed and permeabilized organoid with only the secondary antibody (no primary antibody). Signal in this control points to non-specific binding of the secondary antibody.
Q3: My antibody isn't penetrating the entire organoid. What can I do?
Poor antibody penetration is a common challenge with large, dense 3D structures like brain organoids. Several factors can be optimized to improve penetration:
-
Permeabilization: Increase the concentration of the permeabilizing agent (e.g., Triton X-100) or extend the incubation time. A common starting point is 0.5% Triton X-100 for several hours to overnight.
-
Incubation Time: Extend the primary and secondary antibody incubation times, often to 24-48 hours or longer at 4°C, to allow for diffusion throughout the organoid.
-
Tissue Clearing: For very large or dense organoids, consider using a tissue clearing protocol. Methods like iDISCO+ and Visikol HISTO can render the organoid transparent, facilitating deeper antibody penetration and imaging.[5][6]
Q4: Should I perform whole-mount staining or section my organoids?
The choice between whole-mount staining and sectioning depends on your experimental goals.
-
Whole-Mount Staining: Ideal for visualizing the overall 3D architecture and spatial relationships between cells without physical disruption. This method is suitable for smaller organoids or when combined with tissue clearing for larger specimens.
-
Sectioning: Necessary when targeting deep structures in large, uncleared organoids where antibody penetration is limited. Cryosectioning is a common method for preparing organoid slices for immunolabeling.[7][8]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound immunofluorescence experiments.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
dot
Caption: Troubleshooting workflow for high background noise.
| Potential Cause | Recommended Solution |
| Autofluorescence | Treat organoids with a quenching agent such as Sodium Borohydride or Sudan Black B.[2][3] Alternatively, using fluorophores in the far-red spectrum can help avoid the emission wavelengths of common autofluorescent molecules.[4][9] |
| Insufficient Blocking | Increase the blocking incubation time (e.g., 2-4 hours at room temperature or overnight at 4°C). Consider changing the blocking agent. Serum from the same species as the secondary antibody is commonly used.[10] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise. Start with the manufacturer's recommended dilution and perform a dilution series.[1] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).[1][8] |
| Fixation Issues | Over-fixation with aldehydes like paraformaldehyde (PFA) can induce autofluorescence. Reduce fixation time or consider alternative fixatives like methanol/acetone, though these may affect some epitopes.[3] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from antibody performance to sample preparation.
dot
Caption: Troubleshooting workflow for weak or no signal.
| Potential Cause | Recommended Solution |
| Poor Antibody Performance | Ensure the primary antibody is validated for immunofluorescence.[2] Test the antibody on a positive control tissue or cell line to confirm its activity. |
| Epitope Masking | Formalin fixation can create cross-links that mask the antigenic epitope.[11] Implement an antigen retrieval step, such as heat-induced epitope retrieval (HIER) with citrate (B86180) or EDTA buffer.[7][11] |
| Insufficient Antibody Concentration/Incubation | Increase the concentration of the primary antibody and/or extend the incubation time to allow for better binding.[1] |
| Incompatible Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[2] |
| Suboptimal Imaging Settings | Optimize microscope settings, including laser power, exposure time, and detector gain, to enhance signal detection. |
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescence of 3BDOs
This protocol is adapted for organoids up to 500 µm in diameter. For larger organoids, sectioning or clearing is recommended.
-
Fixation:
-
Washing:
-
Wash organoids three times with PBS, 10-15 minutes each wash, to remove the fixative.
-
-
Permeabilization and Blocking:
-
Incubate organoids in a blocking buffer containing a permeabilizing agent. A common blocking buffer is 5-10% normal serum (from the host species of the secondary antibody) and 0.5% Triton X-100 in PBS.[10]
-
Incubate for at least 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate the organoids in the primary antibody solution for 24-72 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the organoids three to five times with PBS containing 0.1% Tween-20 (PBS-T) for 1-2 hours each wash to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the organoids in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the organoids three to five times with PBS-T for 1-2 hours each, protected from light.
-
If desired, counterstain nuclei with DAPI (5 µg/mL in PBS) for 15-20 minutes.
-
Wash three times with PBS for 10-15 minutes each.
-
-
Mounting and Imaging:
-
Mount the organoids in an appropriate mounting medium on a slide or imaging dish for confocal microscopy.
-
dot
Caption: Workflow for whole-mount immunofluorescence of 3BDOs.
Protocol 2: Heat-Induced Antigen Retrieval (HIER) for Organoid Sections
This protocol is for use with PFA-fixed, cryosectioned organoids.
-
Preparation:
-
Heating:
-
Cooling:
-
Allow the container with the slides to cool down to room temperature for at least 20-30 minutes before proceeding with the staining protocol. This slow cooling is crucial for epitope renaturation.
-
-
Washing:
-
Gently wash the slides three times with PBS-T for 5 minutes each before starting the blocking step.[7]
-
Data Summary Tables
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Pros | Cons | Typical Concentration |
| Normal Serum | Highly effective at reducing non-specific binding of secondary antibodies from the same host species.[10] | Can sometimes contain endogenous immunoglobulins that cross-react. Cost can be a factor. | 5-10% in PBS |
| Bovine Serum Albumin (BSA) | A purified protein that provides consistent blocking.[12][13] Good for phosphoprotein detection as it lacks endogenous phosphatases.[13] | May not be as effective as serum for all antibody-tissue combinations. Can be difficult to wash away completely.[4] | 1-5% in PBS |
| Non-fat Dry Milk | Inexpensive and widely available. Effective for many applications.[12] | Not recommended for detecting phosphoproteins due to high casein content. May mask some epitopes. | 3-5% in PBS/TBS |
| Fish Gelatin | Effective for minimizing background on various membranes. | May not be as robust as BSA or serum in all cases.[13] | 0.1-0.5% in PBS |
| Commercial Protein-Free Buffers | Provide a consistent, protein-free blocking solution, reducing the risk of cross-reactivity. | Can be more expensive than traditional blocking agents. | Varies by manufacturer |
Table 2: Antigen Retrieval Methods
| Method | Principle | Advantages | Disadvantages |
| Heat-Induced Epitope Retrieval (HIER) | Uses heat to break methylene (B1212753) bridges formed by formalin fixation, unmasking epitopes.[11][14] | Generally has a higher success rate than enzymatic methods for a wide range of antigens.[15] | Can damage delicate tissues or cause sections to detach from the slide. Requires careful optimization of time, temperature, and pH.[16] |
| Protease-Induced Epitope Retrieval (PIER) | Employs enzymes like Proteinase K or Trypsin to cleave peptides that may be masking the epitope.[15] | Can be a gentler method for sensitive tissues.[14] | Lower success rate compared to HIER.[15] Risk of destroying both tissue morphology and the target antigen if not carefully controlled.[15] |
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Tissue Clearing Protocols for Whole-Organoid Imaging of Human Cortical and Retinal iPSC-Derived Models | Sciety [sciety.org]
- 7. veritastk.co.jp [veritastk.co.jp]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
addressing 3BDO off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) in cellular assays. The focus is to help identify and address potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a novel small molecule activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] It functions by targeting the FK506-Binding Protein 1A (FKBP1A).[1][2] By binding to FKBP1A, this compound prevents the formation of the inhibitory FKBP1A-rapamycin complex, leading to the activation of mTOR Complex 1 (mTORC1).[2] This activation results in the phosphorylation of downstream targets like p70S6K and 4E-BP1, which promotes protein synthesis and cell growth, and concurrently inhibits autophagy.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a molecule like this compound binds to and alters the function of proteins other than its intended target, FKBP1A. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological responses.[1] For a compound that modulates a central signaling hub like mTOR, understanding off-target effects is critical for the accurate interpretation of data and for the development of safe and effective therapeutics.[1]
Q3: What are the initial signs that I might be observing off-target effects in my experiments with this compound?
A3: Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with mTOR activation.[1]
-
Inconsistent Results with Orthogonal Approaches: Discrepancies between the phenotype observed with this compound and the results from genetic validation methods (e.g., siRNA/shRNA knockdown of FKBP1A or mTOR) that should phenocopy the on-target effect.
-
Discrepancies Between Different Compounds: Observing a different cellular response when using another, structurally distinct mTOR activator.
-
Cell Viability Issues: Significant cytotoxicity at concentrations expected to be selective for the on-target activity.
Q4: What are the primary strategies to identify the off-target profile of a small molecule like this compound?
A4: Several unbiased and targeted methods can be used to determine the off-target profile of this compound:
-
Kinase Profiling: Screening this compound against a large panel of kinases to identify any unintended inhibitory or activating activity.[1]
-
Chemical Proteomics: Using a modified this compound molecule as "bait" to capture and identify interacting proteins from a cell lysate via mass spectrometry.[1]
-
Cellular Thermal Shift Assay (CETSA): Assessing the binding of this compound to proteins within a cellular context by measuring changes in their thermal stability upon drug binding.[1]
-
Computational Modeling: Predicting potential off-target interactions based on the chemical structure of this compound and the structures of known proteins.[1]
Troubleshooting Guide
This guide is designed to help you navigate unexpected results when using this compound in your cellular assays.
Issue 1: An Unexpected Cellular Phenotype is Observed
-
Question: I am treating my cells with this compound, but I'm seeing a phenotype that doesn't align with mTOR activation. Could this be an off-target effect?
-
Answer: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[1] It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Workflow for Investigating Unexpected Phenotypes:
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
Issue 2: Inconsistent Results Between this compound Treatment and Genetic Knockdown of its Target
-
Question: The phenotype I see with this compound is different from what I observe when I knock down FKBP1A or mTOR. Why is this happening?
-
Answer: This discrepancy strongly suggests that the observed phenotype may be due to an off-target effect of this compound. Genetic validation is a critical tool for confirming that a small molecule's effect is truly mediated by its intended target.[3]
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
The following table provides an example of what kinase profiling data might look like for this compound. This data is for illustrative purposes to guide researchers in their analysis of potential off-target effects.[1]
| Kinase Target | This compound Concentration (1 µM) - % Inhibition | This compound Concentration (10 µM) - % Inhibition | Potential Implication |
| mTOR (on-target) | <10% (Activation) | <10% (Activation) | Expected on-target activity |
| SRC (off-target) | 15% | 85% | Potential off-target interaction at higher concentrations |
| LCK (off-target) | 10% | 78% | Potential off-target interaction at higher concentrations |
| EGFR (off-target) | 5% | 20% | Unlikely to be a significant off-target |
| ABL1 (off-target) | 8% | 35% | Possible weak off-target interaction |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound engages with its intended target (FKBP1A) and to investigate engagement with a suspected off-target (e.g., SRC) in a cellular context.[1]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with either DMSO (vehicle control) or the desired concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the protein levels of FKBP1A and the suspected off-target kinase (e.g., SRC) by Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein, confirming target engagement.[1]
Protocol 2: Kinase Profiling
Objective: To identify unintended kinase targets of this compound in an unbiased manner.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Screening Service: Submit the compound to a commercial kinase profiling service. These services typically offer screening against a large panel of recombinant kinases (e.g., over 300 kinases).
-
Assay Conditions: The service provider will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of this compound, typically at two concentrations (e.g., 1 µM and 10 µM).[1]
-
Data Analysis: The results are usually provided as the percentage of kinase activity remaining relative to a DMSO control. Significant inhibition (e.g., >50%) of a kinase other than the intended target suggests a potential off-target interaction.
Mandatory Visualizations
On-Target Signaling Pathway of this compound
Caption: The on-target signaling pathway of this compound, leading to mTORC1 activation and subsequent cellular responses.
Experimental Workflow for Off-Target Identification
References
Technical Support Center: Improving 3,3'-Diindolylmethane (DIM) Bioavailability in Animal Models
A Note on "3BDO": Initial searches for "this compound" did not yield a specific compound matching this abbreviation in the context of bioavailability studies. However, the query's focus on improving the bioavailability of a poorly soluble compound in animal models strongly aligns with the extensive research conducted on 3,3'-diindolylmethane (B526164) (DIM). DIM is a natural compound derived from cruciferous vegetables with significant therapeutic potential but is notoriously challenged by poor bioavailability.[1][2] This technical support center will therefore focus on DIM as a representative and well-documented example to address the core requirements of the user's request.
This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the bioavailability of 3,3'-diindolylmethane (DIM) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of 3,3'-diindolylmethane (DIM)?
A1: The main challenges in achieving adequate oral bioavailability for DIM stem from its physicochemical properties. DIM is a highly lipophilic and poorly water-soluble compound, which leads to limited dissolution in the gastrointestinal tract and consequently, poor absorption.[1][2] This results in low and variable plasma concentrations, potentially limiting its therapeutic efficacy in preclinical studies.
Q2: What are the most effective formulation strategies to enhance the bioavailability of DIM?
A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of DIM. These include:
-
Lipid-based formulations: Dissolving DIM in oils (e.g., cod liver oil) or using self-microemulsifying drug delivery systems (SMEDDS) can significantly enhance its absorption.[1][3]
-
Microencapsulation: Formulations like BioResponse-DIM (BR-DIM) utilize microencapsulation to improve the dissolution and absorption of DIM.[2][3]
-
Nanoformulations: Reducing the particle size of DIM to the nanoscale increases its surface area, leading to improved dissolution and bioavailability.[4]
-
Solid dispersions: Dispersing DIM in a polymer matrix can enhance its solubility and dissolution rate.
Q3: What are the key pharmacokinetic parameters to consider when evaluating DIM bioavailability in animal models?
A3: When assessing the bioavailability of different DIM formulations, the key pharmacokinetic parameters to measure are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. The relative bioavailability of a new formulation is often calculated by comparing its AUC to that of a reference formulation (e.g., crystalline DIM).
Q4: Which animal models are commonly used for studying DIM bioavailability?
A4: Rodent models, particularly rats (e.g., Sprague-Dawley) and mice (e.g., CD-1), are the most frequently used animal models for pharmacokinetic studies of DIM.[1][5][6] These models are cost-effective and their physiology, in terms of drug absorption and metabolism, can provide valuable insights for preclinical drug development.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma levels of DIM | 1. Poor bioavailability of the formulation.2. Inadequate dose.3. Issues with the analytical method. | 1. Utilize an absorption-enhanced formulation (e.g., lipid-based, nanoformulation).2. Conduct a dose-escalation study to determine an effective dose.3. Validate the analytical method (e.g., HPLC, LC-MS/MS) for sensitivity and accuracy. |
| High variability in plasma concentrations between animals | 1. Inconsistent formulation preparation.2. Improper oral gavage technique.3. Biological variability among animals. | 1. Ensure the formulation is homogenous and stable.2. Train personnel on proper oral gavage techniques to ensure consistent administration.3. Increase the number of animals per group to improve statistical power. |
| Precipitation of DIM in the dosing formulation | 1. Exceeding the solubility limit of DIM in the vehicle. | 1. Use a vehicle with higher solubilizing capacity (e.g., oils, co-solvents).2. Prepare a suspension with appropriate stabilizing agents if a solution is not feasible. |
| Unexpected toxicity or adverse effects in animals | 1. Toxicity of the formulation excipients.2. High dose of DIM.3. Stress from handling and gavage. | 1. Review the safety data of all excipients.2. Perform a maximum tolerated dose (MTD) study.3. Acclimate animals to handling and gavage procedures before the main study. |
Data Presentation: Pharmacokinetics of DIM Formulations in Animal Models
Table 1: Pharmacokinetic Parameters of Different DIM Formulations in Rats
| Formulation | Dose | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase |
| Crystalline DIM | 200 mg/kg | Sprague-Dawley Rats | ~0.15 | 0.5 | - | Reference |
| Crystalline DIM Formulation | 200 mg/kg | Sprague-Dawley Rats | 0.23 ± 0.01 | 0.5 | - | ~1.5-fold vs. non-formulated |
| Liquid DIM (oil solution) | 0.1 mg/kg | Sprague-Dawley Rats | - | - | - | ~5-fold higher plasma levels than 200 mg/kg crystalline DIM |
| SMEDDS Formulation | - | Rats | >400% of microencapsulated DIM | 0.5 | ~2-fold vs. microencapsulated DIM | - |
| Nanoformulation (Pluronic F127) | 60 mg/kg | Female Rats | ~1.5 | ~0.75 | ~3.5 | ~10-fold vs. crystalline DIM |
Data compiled from multiple sources.[1][3][4] Absolute values can vary based on specific experimental conditions.
Table 2: Pharmacokinetic Parameters of DIM Formulations in Mice
| Formulation | Dose | Animal Model | Key Findings |
| Crystalline DIM | 250 mg/kg | Mice | Peak plasma and tissue concentrations at 0.5-1 h. |
| Bio-Response-DIM | 250 mg/kg | Mice | Approximately 50% higher bioavailability than the crystalline formulation. |
Data from Anderton et al., 2004.[5]
Experimental Protocols
Protocol 1: Oral Bioavailability Study of a Novel DIM Formulation in Rats
Objective: To determine the pharmacokinetic profile of a novel DIM formulation compared to a reference formulation (e.g., crystalline DIM suspended in 0.5% methylcellulose).
Materials:
-
Novel DIM formulation
-
Reference DIM formulation
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (flexible plastic recommended)
-
Syringes
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal to calculate the correct dose volume.
-
Administer the novel DIM formulation or the reference formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 200-300 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into anticoagulant tubes and mix gently.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of DIM in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin).
-
Determine the relative bioavailability of the novel formulation compared to the reference formulation.
-
Protocol 2: Quantification of DIM in Plasma by HPLC-MS/MS
Objective: To accurately measure the concentration of DIM in plasma samples.
Materials:
-
Plasma samples from animal studies
-
DIM analytical standard
-
Internal standard (e.g., 4-Methoxy-1-methylindole)[7]
-
Formic acid
-
Water (HPLC grade)
-
Ammonium (B1175870) sulfate (B86663) (for protein precipitation)[7]
-
HPLC system coupled with a mass spectrometer
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add acetonitrile and a salting-out agent like ammonium sulfate to precipitate proteins.[7]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific parent-to-daughter ion transitions for DIM and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of DIM.
-
Quantify DIM in the plasma samples by comparing their peak area ratios (DIM/internal standard) to the standard curve.
-
Visualizations
References
- 1. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iitri.org [iitri.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a particular focus on inconsistent results observed in cell viability and proliferation assays. While the query mentioned "3BDO," it is highly likely that the inconsistencies stem from the assay methodology itself, such as the widely used MTT assay. This guide will address these common issues to help you achieve more reliable and reproducible data.
Troubleshooting Guide: Inconsistent Assay Results
This guide is designed to help you identify and resolve common sources of variability in your experiments.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the wells of a microplate. | Ensure your cell suspension is homogenous before and during seeding. Gentle mixing between pipetting steps is crucial. Consider using a multichannel pipette for more consistent dispensing.[1] |
| Edge effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a moisture barrier.[2] | |
| Pipetting errors: Inaccurate or inconsistent liquid handling. | Calibrate your pipettes regularly. When adding reagents, pipette gently against the wall of the well to avoid disturbing the cell monolayer. Use a new pipette tip for each replicate to prevent carryover. | |
| Low signal or poor dynamic range | Suboptimal cell number: Too few or too many cells can lead to a weak signal or a saturated signal, respectively. | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions. The goal is to be in the linear range of the assay. |
| Insufficient incubation time: The incubation period with the assay reagent may not be long enough for a robust signal to develop. | Optimize the incubation time for your specific cell line. A time-course experiment can help identify the point of maximal signal without introducing cytotoxicity from the reagent itself.[3][4] | |
| Reagent degradation: Improper storage or handling of assay reagents can lead to reduced activity. | Store all reagents according to the manufacturer's instructions. Prepare fresh dilutions of reagents for each experiment. | |
| Inconsistent results between experiments | Variation in cell culture conditions: Differences in media composition, serum concentration, or cell passage number can affect cellular metabolism and response to treatments. | Maintain consistent cell culture practices. Use the same batch of media and serum when possible and record the passage number for all experiments. |
| Contamination: Bacterial or yeast contamination can interfere with the assay by altering the pH of the media or by directly reducing the assay reagent. | Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock. | |
| Compound interference: The tested compound may directly interact with the assay reagent, leading to false-positive or false-negative results. | Run a cell-free control by adding your compound to the assay medium with the reagent to see if it causes a color change in the absence of cells.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound stands for 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one.[7][8][9] It is a small molecule that has been identified as an activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and an inhibitor of autophagy.[7][8] Its effects have been studied in the context of neurodegenerative diseases, allergic reactions, and cancer.[7][10]
Q2: I am seeing inconsistent results when using this compound in my experiments. What could be the cause?
While this compound itself could have variable effects depending on the cell line and experimental conditions, it is more likely that the inconsistent results stem from the assay being used to measure its effects, such as the MTT assay. The MTT assay is known for its potential for high variability if not performed with strict adherence to an optimized protocol.[11][12][13]
Q3: What is the MTT assay and how does it work?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[14] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[14] The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]
Q4: What are the common pitfalls of the MTT assay?
Common pitfalls include:
-
Incomplete solubilization of formazan crystals: This can lead to inaccurate absorbance readings.
-
MTT toxicity: High concentrations of MTT or prolonged incubation can be toxic to cells, leading to an underestimation of cell viability.[3]
-
Interference from test compounds: Some compounds can directly reduce MTT or affect cellular metabolism, leading to misleading results.[5]
-
Changes in cellular metabolism: The assay measures metabolic activity, not necessarily cell number. Changes in metabolism due to experimental conditions can be misinterpreted as changes in cell viability.[12]
Q5: Are there alternatives to the MTT assay?
Yes, several alternative assays for cell viability are available, each with its own advantages and disadvantages. These include:
-
XTT, MTS, and WST-1 assays: These are similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.
-
Resazurin (alamarBlue) assay: This is a fluorescent or colorimetric assay that measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo): These assays measure the amount of ATP present, which is an indicator of metabolically active cells.
-
LDH assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Direct cell counting: Methods like trypan blue exclusion or automated cell counters can be used to determine the number of viable cells.
Experimental Protocols
Standard MTT Assay Protocol
This protocol provides a general framework for performing an MTT assay. Optimization of cell number, MTT concentration, and incubation times is recommended for each cell line.
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Add your test compound (e.g., this compound) at various concentrations to the appropriate wells. Include vehicle-treated wells as a control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add 100 µL of solubilization solution to each well.
-
Incubation for Solubilization: Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C, to ensure complete dissolution of the formazan crystals. Gentle mixing on an orbital shaker can aid solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one | C18H17NO5 | CID 16216349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one | C18H17NO5 | CID 16216349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one suppresses FcεRI-mediated mast cell degranulation via the inhibition of mTORC2-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Managing 3BDO-Induced Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential cytotoxicity induced by 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) in long-term experimental settings.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their long-term experiments with this compound.
Issue 1: Increased Cell Death or Reduced Viability in Long-Term Cultures
-
Question: We are observing a gradual increase in cell death and a decrease in overall cell viability in our cell cultures treated with this compound over several days/weeks. How can we troubleshoot this?
-
Answer: Unexpected cytotoxicity in long-term studies can arise from several factors. Here is a step-by-step guide to help you identify and resolve the issue:
-
Confirm this compound Concentration and Stability:
-
Re-evaluate Dosage: The effective concentration of this compound in short-term assays may be toxic over longer periods. It is advisable to perform a long-term dose-response study to determine the optimal non-toxic concentration for your specific cell line.
-
Compound Stability: The stability of this compound in your cell culture medium at 37°C should be considered. If the compound degrades, it may produce toxic byproducts or lose efficacy, necessitating more frequent media changes with a freshly prepared this compound solution.
-
-
Assess for Oxidative Stress:
-
Mechanism: this compound, like many small molecules, has the potential to induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death.[1]
-
Action: Measure intracellular ROS levels using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). If ROS levels are elevated, consider co-treatment with an antioxidant. N-acetylcysteine (NAC) is a commonly used antioxidant that can mitigate oxidative stress.[2]
-
-
Investigate Apoptotic Pathways:
-
Mechanism: Prolonged exposure to a bioactive compound can trigger programmed cell death, or apoptosis. This can occur through both caspase-dependent and caspase-independent pathways.[3][4]
-
Action: Assess key markers of apoptosis. This can include measuring caspase-3/7 activity, performing Annexin V/Propidium (B1200493) Iodide (PI) staining to detect early and late apoptotic cells, and analyzing the expression of Bcl-2 family proteins.
-
-
Optimize Cell Culture Conditions:
-
Cell Density: Ensure that you are maintaining an optimal cell seeding density. Over-confluence can increase cellular stress and potentiate the cytotoxic effects of a compound.
-
Media Changes: In long-term experiments, regular media changes (e.g., every 48-72 hours) are crucial to replenish nutrients and remove metabolic waste products, in addition to maintaining a consistent concentration of this compound.[5]
-
-
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
-
Question: Our results for this compound-induced cytotoxicity vary significantly between experiments. What could be the cause of this inconsistency?
-
Answer: Variability in cytotoxicity data can be frustrating. The following troubleshooting steps can help improve the reproducibility of your experiments:
-
Standardize Reagent Preparation and Storage:
-
This compound Stock Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
-
Cell Culture Reagents: Use consistent lots of media, serum, and other supplements. Variations in these reagents can impact cell health and their response to treatment.
-
-
Control for Cell Line Variability:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting their sensitivity to compounds.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before initiating any experiment.
-
-
Refine Experimental Technique:
-
Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Incubation Conditions: Maintain stable incubator conditions (temperature, CO2, humidity).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is primarily known as a novel mTOR activator and an inhibitor of autophagy.[6] It has been shown to inhibit the proliferation, epithelial-mesenchymal transition (EMT), and stemness of glioblastoma cells by suppressing survivin.[6]
Q2: Could this compound be inducing oxidative stress in my cells?
A2: While direct evidence for this compound-induced oxidative stress is not extensively documented, it is a common mechanism of cytotoxicity for many small molecules.[1] If you suspect oxidative stress, you can measure intracellular ROS levels. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate these effects.[2]
Q3: How can I determine if this compound is causing apoptosis in my long-term cultures?
A3: You can assess for apoptosis by measuring the activation of key executioner caspases, such as caspase-3 and caspase-7.[7] Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: Are there alternatives to caspase-dependent apoptosis that this compound might be inducing?
A4: Yes, cells can undergo caspase-independent cell death.[3][8] If you observe signs of cell death without significant caspase activation, you may want to investigate markers of other cell death pathways, such as necroptosis or autophagy-dependent cell death.
Q5: What are some general best practices for long-term cell culture experiments with bioactive compounds like this compound?
A5: For long-term studies, it is crucial to:
-
Perform a long-term dose-response curve to find a sublethal working concentration.
-
Regularly change the media with fresh compound to maintain a consistent concentration and replenish nutrients.[5]
-
Monitor cell morphology daily.
-
Use low-passage number cells and maintain a consistent seeding density.
-
Include appropriate vehicle controls in all experiments.
Data Presentation
Summarizing your quantitative data in a structured table is essential for easy comparison and interpretation. Below is a template for recording cell viability data from a long-term cytotoxicity study.
| This compound Conc. (µM) | Day 3 (% Viability ± SD) | Day 7 (% Viability ± SD) | Day 14 (% Viability ± SD) |
| Vehicle (0) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.1 ± 5.5 | 95.3 ± 4.9 | 90.7 ± 6.2 |
| 5 | 92.5 ± 4.8 | 85.1 ± 6.3 | 75.4 ± 5.9 |
| 10 | 85.3 ± 6.1 | 70.2 ± 5.7 | 55.8 ± 7.1 |
| 25 | 60.7 ± 7.2 | 45.9 ± 6.8 | 25.1 ± 5.3 |
| 50 | 41.2 ± 5.9 | 20.4 ± 4.5 | 8.9 ± 3.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 3, 7, or 14 days), ensuring regular media changes with fresh this compound.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. This will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described above.
-
DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvest and Analysis: Wash the cells with PBS, harvest them, and resuspend in PBS.
-
Fluorescence Measurement: Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.
Mandatory Visualizations
References
- 1. Complex interplay between autophagy and oxidative stress in the development of pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-independent cell death: An anti-cancer double whammy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-independent cell death by low concentrations of nitric oxide in PC12 cells: involvement of cytochrome C oxidase inhibition and the production of reactive oxygen species in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol Refinement for Reproducible 3D Bioprinted Organoid (3BDO) Experimental Outcomes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible outcomes in their 3D bioprinted organoid (3BDO) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions.
Issue 1: Low Cell Viability Post-Printing
| Possible Cause | Solution |
| High Shear Stress | Optimize needle type and print speed. Tapered needles can decrease shear stress. Conduct a viability study to test different pressures and needle types.[1] |
| Extended Print Time | Monitor and record the duration of print sessions. Establish a maximum print time for your specific bio-ink and cell type through a dedicated study.[1] |
| Suboptimal Bio-ink Viscosity | Perform rheological tests to characterize the bio-ink's properties. Adjust the bio-ink formulation to achieve a viscosity that supports cell viability while maintaining printability.[2] |
| Inappropriate Curing/Crosslinking | Optimize the crosslinking time and method (e.g., UV exposure, temperature). Insufficient crosslinking can lead to poor structural integrity, while over-crosslinking can be cytotoxic.[2] |
| Nutrient and Gas Exchange Limitations | Ensure the bioprinted construct is not too thick (ideally <0.2 mm) to allow for adequate nutrient diffusion.[1] Incorporate microchannels into the design to improve transport.[1] |
Issue 2: High Variability in Organoid Size and Morphology
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during the printing process. Utilize automated cell dispensers for improved consistency and verify cell viability and concentration prior to mixing with the bio-ink.[3] |
| Uneven Bio-ink Deposition | Calibrate the bioprinter to ensure consistent extrusion rates. Check for and eliminate air bubbles in the bio-ink, which can be removed by centrifuging the bio-ink at a low RPM.[2] |
| Microplate Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or a buffer to create a more uniform environment across the plate.[3] |
| Inaccurate Liquid Handling | Use calibrated pipettes and consider automated liquid handlers for critical steps to minimize human error.[3] |
Issue 3: Poor Structural Integrity of Bioprinted Constructs
| Possible Cause | Solution |
| Inadequate Bio-ink Viscosity | The bio-ink may not be viscous enough to support a 3D structure. Rheological testing is necessary to ensure the bio-ink has the appropriate thixotropic properties.[2] |
| Insufficient Crosslinking | The crosslinking time may be too short, preventing the bottom layers from providing a stable foundation. Optimize the crosslinking duration to ensure structural stability.[2] |
| Needle Clogging | Ensure the bio-ink is homogenous. If using nanoparticles, their size should be smaller than the needle gauge. If a clog occurs, try increasing the pressure or changing the needle gauge.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in developing a high-throughput screening (HTS) assay for 3BDOs?
A1: Challenges in developing an HTS assay for 3BDOs include managing assay variability, achieving a good signal-to-background ratio, accounting for potential off-target effects of compounds, and addressing compound-specific issues like autofluorescence.[3] Careful assay design, optimization, and validation are crucial to mitigate these challenges.[3]
Q2: How can I confirm that an observed phenotype in my 3BDOs is not due to off-target effects of a test compound?
A2: To investigate off-target effects, you can perform a kinase screen to see if the compound is inhibiting unintended kinases.[4] Additionally, chemical proteomics can provide a broader view of potential off-target binding partners.[4]
Q3: My biochemical and cellular assay results are inconsistent. What could be the reason?
A3: Discrepancies between biochemical and cellular assays can occur for several reasons. The compound may have poor cell permeability, meaning an insufficient concentration is reaching the target within the cell.[4] Cellular compensation mechanisms could also be at play, where the cell adapts to the compound's effect.[4]
Q4: What are the critical considerations for bio-ink selection in this compound experiments?
A4: Ideal bio-inks should have appropriate printability, mechanical properties, biodegradability, biocompatibility, and cytocompatibility.[5] The choice of bio-ink will depend on the specific cell type and the desired structure of the organoid.[5]
Experimental Protocols
Protocol 1: Preparation of a Gelatin-Alginate Bio-ink
This protocol describes the preparation of a commonly used bio-ink for 3D bioprinting of organoids.
Materials:
-
Sodium Alginate
-
Gelatin (Type A)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Calcium Chloride (CaCl2)
Procedure:
-
Prepare a 2% (w/v) solution of sodium alginate in DPBS.
-
Prepare a 10% (w/v) solution of gelatin in DPBS.
-
Heat the gelatin solution to 37°C until fully dissolved.
-
Mix the alginate and gelatin solutions in a 1:1 ratio to achieve a final concentration of 1% alginate and 5% gelatin.
-
Sterilize the bio-ink mixture using a 0.22 µm filter.
-
Store the bio-ink at 4°C until use.
Protocol 2: 3D Bioprinting of Cell-Laden Constructs
This protocol outlines the general steps for bioprinting organoid precursors.
Materials:
-
Prepared Gelatin-Alginate Bio-ink
-
Cell suspension (e.g., pluripotent stem cells or primary cells) at a concentration of 1 x 10^6 cells/mL
-
3D Bioprinter
-
Sterile printing nozzle (e.g., 22G tapered)
-
Culture plates
-
Crosslinking solution (100 mM CaCl2)
-
Culture medium
Procedure:
-
Warm the bio-ink to 37°C.
-
Gently mix the cell suspension with the bio-ink at a 1:9 ratio (cells:bio-ink).
-
Load the cell-laden bio-ink into a sterile syringe and mount it on the bioprinter.
-
Print the desired 3D structure onto a culture plate according to a pre-designed CAD model.
-
Immediately after printing, crosslink the construct by adding the CaCl2 solution and incubating for 5 minutes.
-
Wash the construct with DPBS to remove excess CaCl2.
-
Add culture medium to the well and incubate at 37°C and 5% CO2.
Quantitative Data Summary
Table 1: Effect of Printing Pressure on Cell Viability
| Printing Pressure (kPa) | Cell Viability (%) | Standard Deviation |
| 150 | 92.5 | ± 3.1 |
| 200 | 88.1 | ± 4.5 |
| 250 | 75.3 | ± 6.2 |
| 300 | 61.7 | ± 7.8 |
Table 2: Influence of Nozzle Gauge on Organoid Diameter
| Nozzle Gauge | Average Organoid Diameter (µm) | Standard Deviation |
| 22G | 450 | ± 55 |
| 25G | 320 | ± 42 |
| 27G | 210 | ± 31 |
Visualizations
Caption: A simplified diagram of signaling pathways crucial for organoid development.
Caption: The experimental workflow for generating and analyzing 3D bioprinted organoids.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Validation & Comparative
Validating 3BDO's mTOR Activation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator, against other alternatives. Supported by experimental data, this document details the validation of this compound's mechanism of action through its downstream markers and offers comprehensive experimental protocols.
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that orchestrates cell growth, proliferation, metabolism, and survival. As a central regulator, mTOR integrates various intracellular and extracellular signals.[1] The dysregulation of the mTOR pathway is implicated in a range of diseases, including cancer and metabolic disorders.[1] this compound has been identified as a novel small molecule activator of the mTOR signaling pathway.[2]
Mechanism of Action: this compound as an mTORC1 Activator
This compound activates the mTORC1 signaling pathway through a distinct mechanism. It targets the FK506-binding protein 1A (FKBP1A), which is the direct target of the well-known mTOR inhibitor, rapamycin.[2] By binding to FKBP1A, this compound is thought to prevent the formation of the inhibitory FKBP1A-rapamycin complex, thereby leading to the activation of mTORC1.[3] This activation subsequently triggers a cascade of downstream signaling events that are characteristic of mTORC1 activity.
Downstream Markers for Validating mTOR Activation
The activation of mTORC1 by this compound can be quantitatively validated by assessing the phosphorylation status of its key downstream targets. The most established and widely used markers for mTORC1 activity are:
-
Phosphorylation of p70 S6 Kinase (p70S6K) at Threonine 389 (p-p70S6K Thr389): p70S6K is a critical downstream effector of mTORC1 that, upon activation, phosphorylates the S6 ribosomal protein, promoting protein synthesis.
-
Phosphorylation of eIF4E-binding protein 1 (4E-BP1) at Threonine 37/46 (p-4E-BP1 Thr37/46): Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.
Comparative Analysis of mTOR Activators
This section provides a comparative overview of this compound and other small molecule mTOR activators. It is important to note that a direct, side-by-side quantitative comparison under identical experimental conditions is not extensively available in the current literature. The data presented below is collated from various studies.
| Activator | Mechanism of Action | Reported Effective Concentration | Key Downstream Effects |
| This compound | Targets FKBP1A, preventing rapamycin-induced mTORC1 inhibition.[1] | 60 µM - 120 µM in HUVECs.[1] | Increases phosphorylation of p70S6K and 4E-BP1.[1] |
| MHY1485 | Potent, cell-permeable activator targeting the ATP domain of mTOR.[3] | 1 µM - 10 µM shows dose-dependent mTOR activation.[1] | Increases phosphorylation of mTOR, S6K1, and rpS6.[1] |
| L-Leucine | Branched-chain amino acid that directly activates mTORC1.[1] | Varies by cell type, often in the millimolar range.[1] | Stimulates muscle protein synthesis.[1] |
| Phosphatidic Acid (PA) | A lipid second messenger that directly binds to the FRB domain of mTOR, promoting its activation.[3] | 100 µM in HEK293 cells.[3] | Increases S6K1 activity and 4E-BP1 phosphorylation.[3] |
| SC79 | An Akt activator that indirectly leads to mTORC1 activation by inhibiting the TSC complex.[3] | 10 µM in neonatal rat brain tissue and human M0 macrophages.[3] | Increases phosphorylation of Akt and mTOR.[3] |
Experimental Data Summary
This compound Dose-Dependent Activation of mTOR Signaling
Western blot analyses in Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound treatment can reverse the oxidized low-density lipoprotein (oxLDL)-induced inhibition of mTOR signaling. A clear dose-dependent increase in the phosphorylation of mTOR (Ser2448), p70S6K (Thr389), and 4E-BP1 (Thr37/46) was observed with 60 µM and 120 µM of this compound.[1]
| Treatment | p-mTOR/mTOR (Fold Change) | p-p70S6K/p70S6K (Fold Change) | p-4E-BP1/4E-BP1 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| oxLDL | ~0.5 | ~0.4 | ~0.5 |
| oxLDL + this compound (60 µM) | ~1.8 | ~2.0 | ~1.7 |
| oxLDL + this compound (120 µM) | ~2.1 | ~2.5 | ~2.0 |
Data is derived from densitometry analysis of Western blots and represents the reversal of oxLDL-induced inhibition of phosphorylation.[4]
Comparative Dose-Response of MHY1485
In human ovarian tissue, treatment with MHY1485 for 3 hours resulted in a dose-dependent increase in the phosphorylation of mTOR and the downstream ribosomal protein S6 (RPS6) at concentrations of 1 µM, 3 µM, and 10 µM, with the effect appearing to plateau at 10 µM.[1]
Experimental Protocols
Western Blotting for Phosphorylated mTOR Pathway Proteins
This protocol outlines the standard procedure for assessing the phosphorylation status of key mTOR pathway proteins.
1. Cell Culture and Treatment:
-
Seed cells of interest (e.g., HUVECs, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
For serum starvation, incubate cells in a serum-free medium for 16-24 hours to reduce basal mTOR activity.
-
Treat cells with the desired concentrations of mTOR activators (e.g., 60 µM this compound, 10 µM MHY1485, 5 mM L-Leucine) for the specified duration (e.g., 30 minutes to 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and the total proteins overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[5][6][7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the corresponding total protein signal for each sample to determine the relative phosphorylation level.
Visualizing the mTOR Signaling Pathway and Experimental Workflow
Caption: this compound-mediated mTORC1 signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical comparison of mTOR activator mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 7. rndsystems.com [rndsystems.com]
A Comparative Guide to 3BDO and Other Small Molecule mTOR Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel small molecule mTOR activator, 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), with other known small molecule activators of the mechanistic target of rapamycin (B549165) (mTOR). The information presented is supported by experimental data to assist researchers in evaluating these compounds for their specific applications.
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2] While mTOR inhibitors are well-established research tools and therapeutics, small molecule activators are emerging as valuable assets for studying cellular processes and for potential therapeutic applications in conditions associated with hypoactive mTOR signaling.[1]
Comparison of Small Molecule mTOR Activators
This section details the mechanisms of action and reported efficacy of this compound and other small molecule mTOR activators. While direct side-by-side quantitative comparisons under identical experimental conditions are limited in publicly available literature, this guide collates available data to provide a comparative overview.[2][3]
Data Presentation: Efficacy of mTOR Activators
The following tables summarize the key characteristics and quantitative effects of various small molecule mTOR activators on downstream targets. It is important to note that the experimental conditions (cell types, concentrations, treatment durations) may vary between studies, warranting caution in direct comparisons.
| Activator | Target | Mechanism of Action | Reported Effective Concentration Range |
| This compound | FKBP1A[1][4] | A butyrolactone derivative that targets FK506-binding protein 1A (FKBP1A), preventing the formation of the inhibitory FKBP1A-rapamycin complex and leading to mTORC1 activation.[1][4] | 60 µM - 120 µM[2][3] |
| MHY1485 | mTOR (ATP domain)[5][6] | A potent, cell-permeable small molecule that directly targets the ATP binding domain of mTOR, leading to its activation.[5][6] | 1 µM - 10 µM[2][7] |
| Phosphatidic Acid (PA) | mTOR (FRB domain)[4][8][9] | A lipid second messenger that can directly bind to the FRB domain of mTOR, promoting mTORC1 activation. It can also activate mTORC1 indirectly through the ERK signaling pathway.[8][9] | ~100 µM[8][10] |
| SC79 | Akt (PH domain)[10] | An Akt activator that binds to the pleckstrin homology (PH) domain of Akt, promoting its phosphorylation and activation. Activated Akt then inhibits the TSC complex, a negative regulator of mTORC1, leading to its activation.[10] | ~4 µg/mL - 10 µM[1] |
| C6-Ceramide | (Indirectly affects mTOR) | A cell-permeable ceramide analog that has been shown to activate AMP-activated protein kinase (AMPK), which in turn can lead to the inhibition of mTORC1.[3][11][12] | ~10 µg/ml[12] |
Quantitative Comparison of mTOR Activation
| Activator | Cell Line | Treatment | p-mTOR/mTOR Ratio (Fold Change vs. Control) | p-p70S6K/p70S6K Ratio (Fold Change vs. Control) | p-4EBP1/4EBP1 Ratio (Fold Change vs. Control) | Reference |
| This compound | HUVECs | 60 µM (reversal of oxLDL-induced inhibition) | ~1.8 | ~2.0 | ~1.7 | [3] |
| This compound | HUVECs | 120 µM (reversal of oxLDL-induced inhibition) | ~2.1 | ~2.5 | ~2.0 | [3] |
| MHY1485 | BoMac cells | 2 µmol/L for 30 min, then with LPS/IFN-γ or IL4/IL10 for 24h | Increased (P < 0.001) | - | - | [7] |
| SC79 | Neonatal Rat Cortical Brain | (in vivo, LPS-induced injury model) | Increased significantly (P < 0.01) | - | - | [1] |
| Phosphatidic Acid (PA) | 786-O cells | 100 µM for 6h | - | Increased | - | [9] |
| C6-Ceramide | MCF-7 and L3.6 cells | 10 µg/ml (with Doxorubicin) | - | Decreased (mTORC1 inhibition) | - | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. Akt/mTOR Pathway Agonist SC79 Inhibits Autophagy and Apoptosis of Oligodendrocyte Precursor Cells Associated with Neonatal White Matter Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of mTOR by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3BDO and MHY1485: mTOR Activation and Autophagy Inhibition
This guide provides a detailed, objective comparison of two small molecule modulators of the mTOR signaling pathway: 3BDO (3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one) and MHY1485. Both compounds are utilized in research settings as mTOR activators and autophagy inhibitors, yet they achieve these effects through distinct mechanisms.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a clear summary of their performance supported by available experimental data.
Executive Summary
Both this compound and MHY1485 are potent activators of the mTOR pathway and inhibitors of the cellular process of autophagy.[1][3] However, they differ significantly in their molecular targets.
-
This compound acts indirectly by targeting FK506-Binding Protein 1A (FKBP1A), the same protein bound by the well-known mTOR inhibitor rapamycin.[4][5][6] By occupying the rapamycin-binding site, this compound prevents the formation of the inhibitory complex, leading to mTORC1 activation.[5][7]
-
MHY1485 is a cell-permeable compound that is thought to act more directly on mTOR, potentially targeting its ATP domain.[2][8] Beyond its role as an mTOR activator, it also potently inhibits autophagy by suppressing the fusion of autophagosomes with lysosomes.[9][10][11]
Currently, direct side-by-side quantitative comparisons of this compound and MHY1485 in the same experimental systems are lacking in publicly available literature.[1] This guide therefore collates and contrasts data from separate studies to provide a comprehensive overview.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and MHY1485 lies in their interaction with the mTOR signaling cascade.
This compound functions as an antagonist to rapamycin's inhibitory action. It binds to FKBP1A, preventing it from forming a complex with mTORC1, thereby leading to the pathway's activation.[5][12] This activation subsequently increases the phosphorylation of key mTORC1 downstream targets, p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which are critical for promoting protein synthesis and cell growth.[5]
MHY1485 is a synthetic compound designed to activate mTOR.[2][9] Its mechanism involves the activation of both mTORC1 and mTORC2 complexes.[2] This leads to the suppression of autophagy by inhibiting the crucial final step where autophagosomes fuse with lysosomes to degrade cellular components.[9][11][13]
Data Presentation: Performance in Cellular Assays
Quantitative data for this compound is available from studies in Human Umbilical Vein Endothelial Cells (HUVECs). For MHY1485, data is collated from various cell lines and contexts, illustrating its consistent role as an mTOR activator and autophagy inhibitor.
Table 1: Effect of this compound on mTOR Pathway and Autophagy Markers in HUVECs (Data represents the reversal of oxidized LDL-induced changes, presented as fold change vs. control)
| Treatment | Concentration | p-mTOR/mTOR (Fold Change) | p-p70S6K/p70S6K (Fold Change) | p-4EBP1/4EBP1 (Fold Change) | ATG13 Level (Fold Change) | LC3-II Level (Fold Change) | p62 Level (Fold Change) |
| This compound | 60 µM | ~1.5[1] | ~1.6[1] | ~1.4[1] | ~0.6[1] | ~0.7[1] | ~1.5[1] |
| This compound | 120 µM | ~2.1[1] | ~2.5[1] | ~2.0[1] | ~0.4[1] | ~0.5[1] | ~1.8[1] |
Table 2: Summary of MHY1485 Effects from Various Studies
| Effect | Concentration | Cell Line / System | Outcome |
| mTOR Activation | 2 µmol/L | Bovine Macrophages (BoMac) | Increased p-mTOR/mTOR protein abundance.[14] |
| mTOR Activation | 1-20 µM | Human Ovarian Tissue | Dose-dependent increase in phosphorylation of mTOR and RPS6.[15] |
| Autophagy Inhibition | 2 µM | Rat Hepatocytes (Ac2F) | Suppressed autophagic flux; caused accumulation of LC3-II.[9][13] |
| Autophagy Inhibition | 2 µmol/L | Bovine Macrophages (BoMac) | Decreased LC3II abundance and increased p62 abundance.[14] |
| Radiosensitization | 10 µM | Tumor Cells (CT26, LLC) | Enhanced radiation-induced apoptosis and senescence.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize this compound and MHY1485.
Western Blot Analysis of mTOR Pathway and Autophagy Markers
This protocol is a generalized procedure for quantifying protein expression and phosphorylation status.
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs, Ac2F, or other relevant lines) in appropriate culture plates.[1][3] After allowing cells to adhere (typically 24 hours), treat them with various concentrations of this compound, MHY1485, or vehicle control (e.g., DMSO) for the desired duration (e.g., 6, 24, or 48 hours).[1][13]
-
Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitor cocktails.[1][3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit to ensure equal loading.[1][3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Following electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST).[1]
-
Incubate the membrane with specific primary antibodies overnight at 4°C. Key antibodies include those against p-mTOR, mTOR, p-p70S6K, p70S6K, p-4EBP1, 4EBP1, LC3, p62, ATG13, and a loading control like β-actin.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][5]
-
-
Detection and Analysis: Visualize protein bands using an Enhanced Chemiluminescence (ECL) detection reagent with a chemiluminescence imaging system.[1][5] Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. The ratio of phosphorylated protein to total protein determines the activation status.[1][5]
Cell Viability (MTT) Assay
This protocol assesses the effect of the compounds on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., PC12 neuronal cells) in a 96-well plate at a density of approximately 5 x 10⁴ cells/well.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of the compound (this compound or MHY1485) for the desired duration (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 490 nm).[1]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[1]
Comparative Summary
Conclusion
This compound and MHY1485 are valuable research tools for activating mTOR signaling and inhibiting autophagy. The choice between them depends on the specific research question.
-
This compound is an ideal tool for studies focused on the FKBP1A-mTOR axis and for experiments designed to functionally counteract the effects of rapamycin.[5] Its more complex, recently elucidated downstream pathway involving TIA1 and lncRNAs presents new avenues for research into autophagy regulation.[6][12]
-
MHY1485 offers a more direct method of mTOR activation and is particularly noteworthy for its distinct mechanism of autophagy inhibition at the lysosomal fusion stage.[9] This makes it useful for dissecting the final steps of the autophagic flux.
While both compounds achieve similar high-level outcomes, their distinct molecular targets and mechanisms of action are critical considerations for experimental design and data interpretation. Further direct comparative studies are warranted to fully delineate their relative potency, specificity, and potential off-target effects in various cellular contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. MHY1485 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of mTOR activator MHY1485 on autophagy: suppression of lysosomal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel MTOR activator and discovery of a competing endogenous RNA regulating autophagy in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 16. MHY1485 enhances X-irradiation-induced apoptosis and senescence in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 3BDO's Efficacy Against Known Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator and autophagy inhibitor, with established neuroprotective agents. The following sections present a detailed analysis of its performance in models of Alzheimer's disease and epilepsy, juxtaposed with data from comparator drugs, including Riluzole, Memantine, and Edaravone (B1671096).
Mechanism of Action: A Snapshot
This compound exerts its neuroprotective effects primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to the suppression of autophagy. This mechanism is under investigation for its therapeutic potential in neurodegenerative diseases where altered autophagy is implicated.
Established Neuroprotective Agents operate through diverse mechanisms:
-
Riluzole: Primarily a glutamate (B1630785) modulator, it inhibits glutamate release and blocks postsynaptic glutamate receptors, reducing excitotoxicity. It also inactivates voltage-dependent sodium channels.[1]
-
Memantine: A non-competitive NMDA receptor antagonist, it blocks the effects of pathological levels of glutamate while allowing for normal synaptic transmission.[2]
-
Edaravone: A potent free radical scavenger, it reduces oxidative stress, a common pathway in neuronal damage.[3]
Comparative Efficacy in Alzheimer's Disease Models
Preclinical studies have evaluated this compound in transgenic mouse models of Alzheimer's disease, offering insights into its potential to modify disease pathology.
Table 1: Comparison of Neuroprotective Effects in Alzheimer's Disease Animal Models
| Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results (where available) |
| This compound | AβPP/PS1 transgenic mice | Increased insulin-degrading enzyme and neprilysin levels, suppressed autophagy, lowered Aβ levels, prevented cognitive deficits. | Data on the percentage reduction of Aβ or specific cognitive scores are not yet published in detail. |
| Edaravone | APPswe/PS1 mice | Prevented cognitive deficits, reduced Aβ levels, cerebral amyloid angiopathy, neuronal and dendritic loss, inflammation, and tau-phosphorylation.[1] | Specific quantitative data on the degree of reduction in pathologies are available in cited literature. |
| Riluzole | AD mouse models | Prevented memory decline and reduced tau pathology.[4] | Studies report statistically significant improvements in memory tasks and reductions in phosphorylated tau. |
| Memantine | Rat model with β-amyloid-induced cognitive deficits | Reversed cognitive deficits. | Showed a statistically significant reversal of cognitive impairments in behavioral tests.[5] |
Experimental Protocol: AβPP/PS1 Mouse Model for Alzheimer's Disease
A common experimental workflow for evaluating neuroprotective agents in the AβPP/PS1 transgenic mouse model of Alzheimer's disease is as follows:
Caption: Workflow for evaluating neuroprotective agents in a transgenic mouse model of Alzheimer's disease.
Comparative Efficacy in Epilepsy Models
This compound has also been investigated for its potential anti-seizure and neuroprotective effects in preclinical models of epilepsy.
Table 2: Comparison of Neuroprotective and Anti-Seizure Effects in Epilepsy Animal Models
| Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results (where available) |
| This compound | PTZ-kindled epileptic mice | Reduced seizure severity and neuronal loss in the hippocampus. | Specific data on the reduction in seizure score or neuronal count are pending detailed publication. |
| Edaravone | Amygdala kindling rats | Retarded kindling development, shortened afterdischarge duration, and elevated afterdischarge threshold.[6] | High-dose (20mg/kg) edaravone showed statistically significant antiepileptogenic effects.[6] |
| Penicillin-induced focal seizure model in rats | Suppressed epileptiform activity by reducing mean spike frequency and behavioral scores.[7] | Showed anticonvulsant effects even at low doses.[7] | |
| PTZ-induced epilepsy in rats | Inhibited seizures, reduced lipid peroxidation, and decreased apoptosis.[8] | Supplementation with 5 and 10 mg/kg edaravone showed significant protective effects.[8] | |
| Riluzole | Kainic acid (KA) model of temporal lobe epilepsy in rats | Attenuated acute neural injury, microglial activation, astrogliosis, cognitive impairment, and spontaneous recurrent seizures.[9] | Riluzole (10 mg/kg) significantly reduced neuronal injury and seizure activity.[9] |
Experimental Protocol: Pentylenetetrazol (PTZ)-Kindled Mouse Model of Epilepsy
The PTZ-kindling model is a widely used method to induce chronic epileptic seizures and evaluate the efficacy of potential anti-epileptic and neuroprotective drugs.
Caption: Workflow for the PTZ-kindled mouse model to evaluate anti-seizure and neuroprotective compounds.
Signaling Pathways
This compound's Mechanism of Action: mTOR Activation and Autophagy Inhibition
This compound's neuroprotective effects are linked to its ability to activate the mTOR pathway, which in turn inhibits autophagy. While the precise downstream consequences are still under investigation, this pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Simplified signaling pathway of this compound, highlighting mTOR activation and autophagy inhibition.
Conclusion
This compound presents a novel mechanistic approach to neuroprotection through the modulation of the mTOR and autophagy pathways. Preclinical data in models of Alzheimer's disease and epilepsy suggest its potential to mitigate key pathological features and improve outcomes. However, direct comparative studies with established neuroprotective agents are still needed to fully elucidate its relative efficacy. The quantitative data for this compound's effects are not as extensively published as for the comparator drugs.
Further research should focus on:
-
Conducting head-to-head preclinical studies comparing this compound with other neuroprotective agents in standardized models.
-
Elucidating the detailed molecular mechanisms downstream of mTOR activation and autophagy inhibition in the context of specific neurodegenerative diseases.
-
Generating more extensive quantitative data to allow for a more robust comparison of efficacy.
This guide provides a foundational comparison based on currently available data to aid researchers and drug development professionals in evaluating the potential of this compound as a novel neuroprotective therapeutic.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Cleaning up Epilepsy and Neurodegeneration: The Role of Autophagy in Epileptogenesis | Semantic Scholar [semanticscholar.org]
- 3. Autophagy and autophagy signaling in Epilepsy: possible role of autophagy activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole | ALZFORUM [alzforum.org]
- 5. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Edaravone, a free radical scavenger, retards the development of amygdala kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsive effects of edaravone on penicillin-induced focal onset seizure model in the conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone acts as a potential therapeutic drug against pentylenetetrazole‐induced epilepsy in male albino rats by downregulating cyclooxygenase‐II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy [frontiersin.org]
A Comparative Analysis of 3BDO and Phosphatidic Acid in mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway: the synthetic small molecule 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) and the endogenous lipid second messenger phosphatidic acid (PA). This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for comparative studies.
Executive Summary
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, making it a critical target for therapeutic intervention. While mTOR inhibitors are well-established, mTOR activators are gaining interest for their potential in treating conditions associated with hypoactive mTOR signaling. This compound and phosphatidic acid represent two distinct classes of mTOR activators with different mechanisms of action and potential applications. This compound is a synthetic molecule that acts by targeting FKBP1A, indirectly activating mTORC1. In contrast, phosphatidic acid is a natural lipid that is thought to directly bind to the FRB domain of mTOR, promoting the stability and activity of both mTORC1 and mTORC2 complexes. This guide will delve into their comparative efficacy, mechanisms, and the experimental methodologies used to evaluate their function.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data on the effects of this compound and phosphatidic acid on mTOR signaling. It is important to note that the data are collated from different studies and experimental systems, which should be considered when making direct comparisons.
Table 1: Comparative Profile of this compound and Phosphatidic Acid
| Feature | This compound | Phosphatidic Acid (PA) |
| Type | Synthetic small molecule | Endogenous lipid second messenger |
| Primary Target | FK506-Binding Protein 1A (FKBP1A)[1][2][3] | mTOR (FRB domain)[4][5][6] |
| Mechanism of Action | Occupies the rapamycin-binding site on FKBP1A, preventing the formation of the inhibitory FKBP1A-rapamycin complex, leading to mTORC1 activation.[1] | Directly binds to the FRB domain of mTOR, promoting the assembly and stability of both mTORC1 and mTORC2 complexes.[6][7] Some studies suggest an indirect activation of mTORC1 via the ERK pathway.[8] |
| Effect on mTORC1 | Activator.[1] | Activator.[4][8] |
| Effect on mTORC2 | May decrease mTORC2-Akt signaling in certain contexts.[1] | Required for the stabilization and activity of mTORC2.[6][7] |
Table 2: Effective Concentrations and Observed Effects on mTORC1 Downstream Targets
| Activator | Cell Type | Effective Concentration | Downstream Target | Fold Change vs. Control | Reference |
| This compound | HUVECs | 60 µM | p-p70S6K/p70S6K | ~2.0 | [2] |
| HUVECs | 120 µM | p-p70S6K/p70S6K | ~2.5 | [2] | |
| HUVECs | 60 µM | p-4EBP1/4EBP1 | ~1.7 | [2] | |
| HUVECs | 120 µM | p-4EBP1/4EBP1 | ~2.0 | [2] | |
| Phosphatidic Acid | C2C12 myoblasts | 50 µM | p-p70S6K/Total p70 | +636% (Soy-PA) | [5] |
| C2C12 myoblasts | 50 µM | p-p70S6K/Total p70 | +221% (Egg-PA) | [5] | |
| HEK293 cells | 100 µM | S6K1 activity | Significant increase | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and phosphatidic acid in modulating mTOR activity.
Caption: Mechanisms of mTOR activation by this compound and Phosphatidic Acid.
Experimental Protocols
To facilitate the direct comparison of this compound and phosphatidic acid, detailed experimental protocols are provided below.
Comparative Analysis of mTORC1 Activation by Western Blot
This protocol allows for the quantification of the phosphorylation status of key mTORC1 downstream targets, p70S6K and 4E-BP1, in response to treatment with this compound and phosphatidic acid.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or HUVECs) in 6-well plates and culture to 70-80% confluency.
-
To reduce basal mTOR activity, serum-starve the cells for 16-24 hours in a serum-free medium.
-
Prepare stock solutions of this compound (in DMSO) and phosphatidic acid (e.g., prepared as a complex with BSA).
-
Treat the serum-starved cells with various concentrations of this compound (e.g., 10, 30, 60, 120 µM) and phosphatidic acid (e.g., 25, 50, 100, 200 µM) for a specified time course (e.g., 30, 60, 120 minutes). Include a vehicle control (DMSO for this compound, BSA for PA) and a positive control (e.g., insulin (B600854) or serum).
b. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a protein ladder.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
Caption: Experimental workflow for comparative Western blot analysis.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 in the presence of this compound or phosphatidic acid.
a. Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T) with a CHAPS-based lysis buffer.
-
Incubate the cell lysate with an anti-Raptor antibody to specifically pull down mTORC1.
-
Add protein A/G magnetic beads to capture the antibody-mTORC1 complex.
-
Wash the immunoprecipitates several times to remove non-specific proteins.
b. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.
-
Add varying concentrations of this compound or phosphatidic acid to the reaction.
-
Initiate the kinase reaction by adding a recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-p70S6K) and ATP.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
c. Detection:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Perform a Western blot as described above, using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-p70S6K (Thr389)).
-
Quantify the band intensity to determine the level of substrate phosphorylation, which corresponds to mTORC1 kinase activity.
Caption: Workflow for a comparative in vitro mTOR kinase assay.
Conclusion
Both this compound and phosphatidic acid are valuable tools for activating mTOR signaling in research settings. Their distinct mechanisms of action offer different approaches to modulating this critical pathway. This compound provides a synthetic, targeted approach to activating mTORC1 by interfering with the FKBP1A-rapamycin binding site. Phosphatidic acid, as an endogenous signaling molecule, appears to have a broader role in stabilizing and activating both mTORC1 and mTORC2. The choice between these activators will depend on the specific research question, including the desired effect on mTORC1 versus mTORC2 and the cellular context being investigated. The provided protocols offer a framework for conducting rigorous comparative studies to further elucidate the nuanced effects of these two important mTOR activators.
References
- 1. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p70 S6 Kinase Substrates Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of 3BDO: A Comparative Guide to Genetic Cross-Validation of its Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator and autophagy inhibitor. We delve into the genetic approaches for cross-validating its mechanism of action, presenting supporting experimental data and detailed protocols to facilitate further investigation into this promising molecule.
Introduction to this compound: A Dual-Function Modulator of Cellular Processes
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (this compound) is a small molecule that has garnered significant interest for its unique dual function as an activator of the mechanistic target of rapamycin (B549165) (mTOR) and an inhibitor of autophagy.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical target in various physiological and pathological processes.[4][5] Dysregulation of mTOR signaling is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5] While mTOR inhibitors are well-established therapeutic agents, specific activators like this compound offer a novel approach for conditions characterized by hypoactive mTOR signaling.[5]
The Molecular Mechanism of this compound: Targeting FKBP1A to Activate mTOR
The proposed mechanism of action for this compound involves its direct interaction with the FK506-binding protein 1A (FKBP1A), a 12 kDa protein that also serves as the primary target for the well-known mTOR inhibitor, rapamycin.[2][5] It is hypothesized that this compound binds to the same site on FKBP1A as rapamycin.[5] This competitive binding prevents the formation of the inhibitory FKBP1A-rapamycin complex, thereby leading to the activation of mTOR Complex 1 (mTORC1).[5]
Activated mTORC1 then phosphorylates a cascade of downstream targets, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are hallmarks of mTORC1 activation and lead to the promotion of protein synthesis and cell growth.[5] Furthermore, mTOR activation by this compound leads to the inhibition of autophagy, a cellular recycling process. This is achieved, in part, by an increase in the phosphorylation of TIA1, a cytotoxic granule-associated RNA binding protein.[1] This phosphorylation event decreases the levels of a long noncoding RNA (lncRNA) called FLJ11812, which ultimately leads to a reduction in the protein levels of ATG13, a key component of the autophagy machinery.[1]
Genetic Cross-Validation of this compound's Mechanism
To rigorously confirm that the observed effects of this compound are indeed mediated through its proposed target, FKBP1A, and the subsequent activation of the mTOR pathway, genetic validation approaches are indispensable. These methods involve the specific manipulation of gene expression to demonstrate a direct cause-and-effect relationship.
siRNA-Mediated Knockdown of FKBP1A
One of the most direct methods to validate the on-target activity of this compound is to use small interfering RNA (siRNA) to specifically reduce the expression of FKBP1A. If this compound's mechanism is dependent on FKBP1A, then the knockdown of this protein should abolish or significantly attenuate the effects of this compound on mTOR signaling.
Expected Outcome: In cells treated with siRNA targeting FKBP1A, the ability of this compound to increase the phosphorylation of mTOR, p70S6K, and 4E-BP1 should be diminished compared to control cells treated with a non-targeting siRNA.
CRISPR/Cas9-Mediated Knockout of FKBP1A
For a more permanent and complete disruption of the target gene, the CRISPR/Cas9 system can be employed to create a knockout of the FKBP1A gene.[6] This provides a robust model to test the specificity of this compound.
Expected Outcome: In FKBP1A knockout cells, this compound should fail to activate the mTOR pathway, as its primary binding partner is absent. This provides strong evidence that FKBP1A is the direct and necessary target for this compound's activity.
Comparative Analysis: this compound vs. Other mTOR Activators
To provide a comprehensive understanding of this compound's profile, it is essential to compare it with other known mTOR activators.
| Activator | Target | Mechanism of Action | Effective Concentration (in vitro) | Reference |
| This compound | FKBP1A | Binds to FKBP1A, preventing its inhibitory interaction with mTORC1. | 60 - 120 µM | [3][5] |
| MHY1485 | mTOR (ATP-binding site) | Directly binds to the ATP-binding site of mTOR, leading to its activation. | 1 - 10 µM | [7][8] |
| L-Leucine | Sestrin2 | An essential amino acid that signals nutrient availability to activate mTORC1 through a Sestrin2-dependent mechanism. | Varies by cell type and conditions | [3] |
Experimental Protocols
Western Blot Analysis for mTOR Pathway Activation
Objective: To quantify the phosphorylation status of key mTOR pathway proteins (mTOR, p70S6K, 4E-BP1) following treatment with this compound or other activators.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, PC12) and grow to 70-80% confluency. Serum starve cells for 12 hours prior to treatment with desired concentrations of this compound (e.g., 60 µM, 120 µM) or other compounds for a specified duration (e.g., 12 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
siRNA-Mediated Knockdown of FKBP1A
Objective: To validate that the mTOR-activating effect of this compound is dependent on FKBP1A.
Methodology:
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting FKBP1A or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for effective knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction of FKBP1A protein levels by Western blotting.
-
This compound Treatment: Treat the remaining transfected cells with this compound at the desired concentration and duration.
-
Analysis: Perform Western blot analysis as described in Protocol 1 to assess the phosphorylation status of mTOR pathway proteins.
Fluorescence Polarization (FP) Competition Assay
Objective: To confirm the direct binding of this compound to FKBP1A.
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant FKBP1A, a fluorescently labeled FKBP1A ligand (e.g., FITC-labeled FK506), and a serial dilution of this compound in an appropriate assay buffer.
-
Assay Plate Setup: In a low-volume, black microplate, add a fixed concentration of FKBP1A and the fluorescent ligand.
-
Competition: Add the serially diluted this compound to the wells. Include controls for minimum (fluorescent ligand only) and maximum (fluorescent ligand + FKBP1A) polarization.
-
Incubation and Measurement: Incubate the plate at room temperature to reach binding equilibrium. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the decrease in fluorescence polarization as a function of this compound concentration to determine the binding affinity (IC50 or Ki).
Visualizing the Pathways and Processes
Caption: this compound activates mTORC1 by binding to FKBP1A, leading to downstream signaling and autophagy inhibition.
Caption: Workflow for validating this compound's on-target effect using siRNA-mediated knockdown of FKBP1A.
Caption: Comparative mechanisms of mTORC1 activation by this compound, MHY1485, and L-Leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a potent FKBP38 agonist that ameliorates HFD-induced hyperlipidemia via mTOR/P70S6K/SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. Effect of mTORC Agonism via MHY1485 with and without Rapamycin on C2C12 Myotube Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3BDO as an mTOR Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that orchestrates cellular growth, proliferation, and metabolism. While mTOR inhibitors have been extensively developed for therapeutic purposes, the specificity and efficacy of mTOR activators are of growing interest for various research and potential clinical applications. This guide provides a comparative analysis of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator, with other known activators, focusing on its specificity and performance based on available experimental data.
Introduction to this compound and mTOR Activation
This compound has been identified as a small molecule activator of the mTOR signaling pathway.[1] It functions by targeting the FK506-binding protein 1A (FKBP1A), the same protein that binds the well-known mTOR inhibitor, rapamycin.[1] By binding to FKBP1A, this compound is proposed to antagonize the inhibitory action of the FKBP1A-rapamycin complex on mTOR, leading to the activation of mTOR Complex 1 (mTORC1) signaling.[1] This activation subsequently promotes protein synthesis and cell growth while inhibiting autophagy.[2]
Dysregulation of the mTOR pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] Therefore, specific activators of this pathway are invaluable tools for both basic research and drug development.
Comparative Analysis of mTOR Activators
A direct, side-by-side quantitative comparison of the EC50 values for different mTOR activators under identical experimental conditions is not extensively available in the current literature.[1] However, data from separate studies provide insights into their mechanisms and effective concentrations.
| Activator | Target | Mechanism of Action | Type of Activator | Reported Effective Concentration | Key Downstream Effects |
| This compound | FKBP1A[1] | A butyrolactone derivative that targets FKBP1A, antagonizing rapamycin-induced mTOR inhibition.[1] | Indirect | 60 µM - 120 µM in HUVECs[1] | Increases phosphorylation of p70S6K and 4E-BP1; inhibits autophagy.[1] |
| MHY1485 | mTOR (ATP domain)[2] | A potent, cell-permeable small molecule that targets the ATP domain of mTOR.[2] | Direct | 1 µM - 10 µM[1] | Increases phosphorylation of mTOR, S6K1, and rpS6; inhibits autophagy.[1] |
| L-Leucine | - | A branched-chain amino acid that directly activates mTORC1.[1] | Direct (Nutrient) | Millimolar range (cell type dependent)[1] | Stimulates muscle protein synthesis.[1] |
Table 1: Comparison of Small Molecule mTOR Activators.
Quantitative Data on this compound's Efficacy
Studies in Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated the dose-dependent effects of this compound on key mTORC1 signaling components. The data below represents the reversal of oxidized low-density lipoprotein (oxLDL)-induced inhibition of phosphorylation.
| Treatment | Concentration | p-mTOR/mTOR Ratio (Fold Change vs. Control) | p-p70S6K/p70S6K Ratio (Fold Change vs. Control) | p-4E-BP1/4E-BP1 Ratio (Fold Change vs. Control) |
| This compound | 60 µM | ~1.8[3] | ~2.0[3] | ~1.7[3] |
| This compound | 120 µM | ~2.1[3] | ~2.5[3] | ~2.0[3] |
Table 2: Effect of this compound on mTOR Pathway Phosphorylation in HUVECs. Data is derived from densitometry analysis of Western blots.[3]
Specificity of this compound
The specificity of a small molecule activator is critical for its utility as a research tool and its potential as a therapeutic agent. While this compound's primary target is FKBP1A, leading to mTOR activation, its broader kinase selectivity and potential off-target effects are not yet fully characterized.
One study has suggested that in certain cellular contexts, such as mast cells, this compound may increase mTORC1 signaling while concurrently decreasing the activation of mTORC2-Akt signaling.[1] This indicates a potential for differential regulation of the two mTOR complexes by this compound, a characteristic that warrants further investigation to understand its full spectrum of activity. A comprehensive kinase profiling study would be necessary to definitively assess the specificity of this compound against a wider range of kinases.
Experimental Protocols
Western Blotting for mTOR Pathway Activation
This protocol is a standard method to assess the activation of the mTOR pathway by measuring the phosphorylation status of its key downstream effectors.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
For studies investigating direct activation, serum-starve the cells for 16-24 hours to reduce basal mTOR activity.
-
Treat cells with this compound (e.g., 60 µM, 120 µM) or other activators for the desired time course (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K (Thr389), and 4E-BP1 (Thr37/46) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
1. Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.
-
Incubate the cell lysate with an antibody against an mTORC1 component (e.g., Raptor) or a tagged mTOR protein.
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.
-
Add a recombinant, inactive substrate (e.g., GST-4E-BP1) and ATP to initiate the reaction.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
3. Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).
Signaling Pathways and Experimental Workflows
Caption: Simplified mTOR signaling pathway showing points of intervention by this compound and MHY1485.
Caption: Experimental workflow for Western blot analysis of mTOR pathway activation.
Conclusion
This compound is a valuable research tool for activating the mTOR signaling pathway through its unique mechanism of targeting FKBP1A. While it has shown efficacy in activating mTORC1 downstream signaling, a comprehensive understanding of its specificity is still emerging. Direct comparative studies with other mTOR activators under standardized conditions are needed to fully elucidate its relative potency and potential for off-target effects. The observation that this compound may differentially regulate mTORC1 and mTORC2 highlights an important area for future investigation. Researchers utilizing this compound should consider its distinct mechanism of action and the current knowledge gaps regarding its specificity when interpreting experimental outcomes. Further studies, including comprehensive kinase profiling, will be crucial in solidifying the position of this compound as a highly specific mTOR activator for both research and potential therapeutic development.
References
benchmarking 3BDO's anti-glioblastoma activity against standard chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-glioblastoma activity of the investigational compound 3-benzyl-5-((2-nitrophenoxy) methyl) dihydrofuran-2(3H)-one (3BDO) and the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ). The following sections present a comprehensive overview of their mechanisms of action, supported by available experimental data, to assist in the evaluation of this compound as a potential therapeutic alternative.
Mechanism of Action
This compound is an autophagy inhibitor that has demonstrated anti-cancer activity in glioblastoma by suppressing survivin. This leads to the inhibition of key tumorigenic processes, including proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stemness[1][2].
Temozolomide (TMZ) is an alkylating agent that methylates DNA, leading to DNA damage and triggering tumor cell death[3]. It is the first-line chemotherapeutic for glioblastoma; however, resistance, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a significant clinical challenge[3][4][5][6].
Comparative Efficacy Data
The following tables summarize the available quantitative and qualitative data on the anti-glioblastoma effects of this compound and temozolomide.
Table 1: Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Assay | Citation |
| This compound | U87, U251 | Data not available; inhibits proliferation in a dose-dependent manner | CCK-8 | [1] |
| Temozolomide | U87 | ~105 - 748 | MTT, CCK-8 | [7] |
| Temozolomide | U251 | ~38 - 240 | CCK-8 |
Note: IC50 values for temozolomide vary across studies and are dependent on the duration of treatment and the specific assay used.
Table 2: Effect on Cellular Processes
| Process | This compound | Temozolomide | Citation (this compound) | Citation (Temozolomide) |
| Migration | Dose-dependent inhibition in U87 & U251 cells | Variable effects; can be associated with increased migration in resistant cells | [1] | [8] |
| Invasion | Dose-dependent inhibition in U87 & U251 cells | Variable effects; can be associated with increased invasion in resistant cells | [1] | [9][10] |
| Sphere Formation (Stemness) | Dose-dependent decrease in glioblastoma stem cells (GSCs) | May promote the formation of glioma stem cells | [1] | [11] |
Table 3: Effect on Key Protein Markers
| Marker | This compound (Effect on Expression) | Temozolomide (Effect on Expression) | Citation (this compound) | Citation (Temozolomide) |
| Survivin | Downregulated | May be modulated, but not a primary target | [1][2] | [12] |
| N-cadherin | Downregulated | Upregulated in TMZ-resistant cells | [1] | [9][13] |
| Vimentin | Downregulated | Upregulated in TMZ-resistant cells | [1] | [8][9][10] |
| Snail | Downregulated | Upregulated in TMZ-resistant cells | [1] | [10] |
| Sox2 | Downregulated | Upregulated in GSCs | [1] | [11][14][15] |
| Nestin | Downregulated | Upregulated in GSCs | [1] | [15] |
| CD133 | Downregulated | Upregulated in GSCs | [1] | [11][16][17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating anti-glioblastoma agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Glioblastoma cells (e.g., U87, U251) are seeded in 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound or temozolomide.
-
Incubation: After the desired treatment period (e.g., 24, 48, 72 hours), 10 µL of CCK-8 solution is added to each well.
-
Measurement: The plates are incubated for 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader to determine cell viability.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. No coating is used for migration assays.
-
Cell Seeding: Cells (5 x 10^4) in serum-free medium are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Treatment: The test compound (this compound or temozolomide) is added to the upper chamber.
-
Incubation: The plate is incubated for 24 hours.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., survivin, N-cadherin, vimentin, snail, Sox2, Nestin, CD133, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Sphere Formation Assay
-
Cell Seeding: Glioblastoma stem cells are seeded as single cells in ultra-low attachment 96-well plates at a low density (e.g., 100 cells/well) in a serum-free stem cell medium.
-
Treatment: The cells are treated with different concentrations of the test compound.
-
Incubation: The plates are incubated for 7-10 days to allow for sphere formation.
-
Quantification: The number and size of the spheres (neuro-spheres) formed in each well are counted and measured under a microscope.
In Vivo Xenograft Model
-
Cell Implantation: Human glioblastoma cells (e.g., U87) are subcutaneously or intracranially injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound or temozolomide) via a specified route and schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effects of the treatment on target proteins.
References
- 1. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation, epithelial-mesenchymal transition (EMT), and stemness via suppressing survivin in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioblastoma multiforme: an updated overview of temozolomide resistance mechanisms and strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc20 overexpression is involved in temozolomide-resistant glioma cells with epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Snail expression contributes to temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel cancer stem cell marker MVP enhances temozolomide-resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of temozolomide on U87MG glioblastoma cell expression of CXCR4, MMP2, MMP9, VEGF, anti-proliferatory cytotoxic and apoptotic properties | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR screen reveals SOX2 as a critical regulator of CD133 and cellular stress response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective enrichment of CD133+/SOX2+ glioblastoma stem cells via adherent culture - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3BDO: A Comparative Guide for Researchers
An objective analysis of 3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO) across various disease models, providing researchers, scientists, and drug development professionals with a comprehensive overview of its performance supported by experimental data.
Introduction
3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (this compound) is a novel small molecule that has garnered significant interest in the scientific community for its unique mechanism of action as an activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and a consequential inhibitor of autophagy. By targeting the FK506-binding protein 1A (FKBP1A), this compound initiates a cascade of cellular events that are being explored for their therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This guide provides a comparative analysis of this compound's therapeutic effects in glioblastoma, epilepsy, Alzheimer's disease, and atherosclerosis models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Glioblastoma Multiforme (GBM)
In the context of glioblastoma, one of the most aggressive forms of brain cancer, this compound has demonstrated significant anti-tumor effects both in vitro and in vivo. The primary mechanism appears to be the downregulation of survivin, a protein that inhibits apoptosis and promotes cell proliferation, through the activation of the mTOR pathway.
Data Presentation: this compound in Glioblastoma Models
| Cell Line/Model | Parameter | Treatment | Result | Reference |
| U87 & U251 Cells | Cell Viability | This compound (Dose-dependent) | Inhibition of cell proliferation | |
| Glioblastoma Stem Cells (GSCs) | Sphere Formation | This compound (Dose-dependent) | Decreased number of spheres | |
| GSCs | Stemness Markers (sox2, nestin, CD133) | This compound (Dose-dependent) | Downregulation of marker expression | |
| U87 & U251 Cells | EMT Markers (N-cadherin, vimentin, snail) | This compound | Suppression of marker expression | |
| U87 Xenograft Mice | Tumor Volume | This compound (80 mg/kg/day) | Significant reduction | |
| U87 Xenograft Mice | Tumor Weight | This compound (80 mg/kg/day) | Significant reduction |
Experimental Protocols: Glioblastoma
U87 Xenograft Mouse Model:
-
Cell Culture: Human glioblastoma U87 cells are cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: 5 × 10^6 U87 cells are injected subcutaneously into the dorsum of the mice.
-
Treatment: Once tumors reach a volume of approximately 150 mm³, mice are intraperitoneally injected with this compound (80 mg/kg/day) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured every 5 days.
-
Endpoint Analysis: After a set period (e.g., 25 days), tumors are excised, weighed, and analyzed for protein expression (e.g., survivin, EMT markers) via Western blotting.
Western Blotting:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., survivin, sox2, N-cadherin) overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system and quantified by densitometry.
Signaling Pathway: this compound in Glioblastoma
Caption: Proposed signaling pathway of this compound in glioblastoma.
Epilepsy
In a pentylenetetrazol (PTZ)-kindled epileptic mouse model, this compound has been shown to reduce seizures, improve cognitive function, and exert neuroprotective effects. These effects are attributed to the activation of the mTOR pathway, leading to the inhibition of autophagy, which is often dysregulated in epilepsy.
Data Presentation: this compound in an Epilepsy Model
| Parameter | Control Group (PTZ only) | This compound-Treated Group (PTZ + this compound) | Outcome | Reference |
| Seizure Score (Racine Scale) | 4.6 ± 0.4 | 2.1 ± 0.3 | Reduced seizure severity | |
| Latency to First Seizure (seconds) | 125 ± 15 | 250 ± 20 | Increased seizure threshold | |
| Seizure Duration (seconds) | 85 ± 10 | 40 ± 8 | Shortened seizure duration | |
| Cognitive Function (Morris Water Maze Escape Latency) | Impaired | Significantly Improved | Improved learning and memory | |
| Hippocampal Neuron Count | Decreased | Significantly Increased | Neuroprotective effect | |
| Astrocyte Proliferation | Increased | Significantly Reduced | Reduced neuroinflammation |
Experimental Protocols: Epilepsy
PTZ-Kindled Epileptic Mouse Model:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Kindling Induction: A sub-convulsive dose of pentylenetetrazol (PTZ; 35-40 mg/kg) is administered intraperitoneally every other day.
-
Seizure Scoring: Seizure activity is observed and scored using the Racine scale. A mouse is considered fully kindled after exhibiting stable Stage 4 or 5 seizures.
-
Treatment: Kindled mice are treated with this compound or a vehicle control daily.
-
Behavioral Testing: Cognitive function is assessed using the Morris water maze test.
-
Histological Analysis: Brain tissues are collected for analysis of neuronal loss (HE staining) and protein expression (immunohistochemistry).
Experimental Workflow: Epilepsy Model
Caption: Experimental workflow for the PTZ-kindled epilepsy mouse model.
Alzheimer's Disease
In the APP/PS1 transgenic mouse model of Alzheimer's disease, long-term treatment with this compound has been found to suppress autophagy via the mTOR pathway, leading to a reduction in amyloid-β (Aβ) levels and an improvement in cognitive deficits.
Data Presentation: this compound in an Alzheimer's Disease Model
Quantitative data from direct comparative studies are limited in the available search results. The following table is based on the described effects.
| Parameter | APP/PS1 Control Group | This compound-Treated APP/PS1 Group | Outcome | Reference |
| Amyloid-β (Aβ) Deposition | High | Lowered levels | Reduced Aβ pathology | |
| Cognitive Function | Deficits | Prevented AD-like cognitive deficits | Improved cognitive function | |
| Insulin-Degrading Enzyme & Neprilysin Levels | Baseline | Increased | Enhanced Aβ clearance |
Experimental Protocols: Alzheimer's Disease
APP/PS1 Transgenic Mouse Model:
-
Animal Model: AβPP/PS1 double transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used.
-
Treatment: Mice receive long-term administration of this compound.
-
Behavioral Analysis: Cognitive function is assessed using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: Brain tissue is analyzed for Aβ levels (e.g., by ELISA) and the expression of Aβ-degrading enzymes (e.g., by Western blotting).
-
Histopathology: Brain sections are stained to visualize Aβ plaques.
Atherosclerosis
In a mouse model of atherosclerosis (apoE-/- mice), this compound has shown protective effects against endothelium injury. By activating mTOR signaling, this compound counteracts the detrimental effects of oxidized low-density lipoprotein (oxLDL), which induces autophagy and apoptosis in vascular endothelial cells.
Data Presentation: this compound in an Atherosclerosis Model
Direct comparative quantitative data is limited. The table reflects the described protective effects.
| Parameter | Control Group (ApoE-/-) | This compound-Treated Group (ApoE-/-) | Outcome | Reference |
| Atherosclerotic Plaque Endothelium | Injured | Protected | Reduced endothelial injury | |
| Autophagy in Endothelial Cells | Induced by oxLDL | Inhibited | Protection against oxLDL-induced damage |
Experimental Protocols: Atherosclerosis
ApoE-/- Mouse Model:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, are used.
-
Diet: Mice are often fed a high-fat diet to accelerate atherosclerosis development.
-
Treatment: Mice are treated with this compound.
-
Lesion Analysis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified using image analysis software.
-
Histological and Immunohistochemical Analysis: Aortic root sections are analyzed for plaque composition, including macrophage and smooth muscle cell content.
-
Biochemical Analysis: Plasma levels of lipids and inflammatory markers are measured.
Signaling Pathway: this compound-Mediated mTOR Activation and Autophagy Inhibition
Caption: this compound activates mTORC1, which in turn inhibits the ULK1 complex and ATG13, leading to the suppression of autophagy.
Conclusion
The available preclinical data suggests that this compound holds promise as a therapeutic agent in a variety of disease models, primarily through its unique ability to activate the mTOR signaling pathway and inhibit autophagy. The presented quantitative data from glioblastoma and epilepsy models provide a solid foundation for its anti-tumor and neuroprotective effects. While further research, particularly direct comparative studies with existing therapies and more extensive quantitative analysis in Alzheimer's and atherosclerosis models, is necessary to fully elucidate its clinical potential, this compound represents an exciting avenue for the development of novel treatments for these challenging diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into this promising compound.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3BDO
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one (3BDO), a novel mTOR activator used in biomedical research. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance. The acronym "this compound" can refer to different chemical entities; therefore, it is imperative to confirm the compound's identity via its CAS number (890405-51-3) before proceeding.[1][2]
Personal Protective Equipment (PPE)
Given the hazard profile of analogous compounds, which includes skin irritation, serious eye irritation, and potential respiratory tract irritation, a comprehensive PPE strategy is mandatory.[3]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects against skin contact. Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for integrity before use.[4] |
| Eye Protection | Safety glasses with side shields or tightly sealed goggles. | Prevents eye contact with splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol formation. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a calibrated analytical balance and all necessary lab equipment are clean and readily available.
-
Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be accessible.
2. Donning PPE:
-
Step 1: Put on the laboratory coat, ensuring it is fully buttoned.
-
Step 2: Don safety glasses or goggles.
-
Step 3: Wash hands thoroughly and dry them before putting on nitrile gloves. Ensure the gloves cover the cuffs of the lab coat.
3. Handling this compound:
-
Carefully weigh the desired amount of this compound solid.
-
If preparing a solution, slowly add the compound to the solvent to avoid splashing. This compound is soluble in DMSO and ethanol.[5]
-
Cap all containers when not in use.
4. Doffing PPE:
-
Step 1: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Step 2: Remove the laboratory coat, turning it inside out to contain any potential contamination.
-
Step 3: Remove eye protection.
-
Step 4: Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect any unused this compound powder, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous liquid waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.
2. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one".
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
